3-Bromo-4-chloro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLLIHIRBMKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623951 | |
| Record name | 3-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181332-74-0 | |
| Record name | 3-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Halogenated Indole Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-1H-indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The specific functionalization of the indole ring allows for the fine-tuning of molecular properties to modulate pharmacological activity. The compound this compound is a valuable synthetic intermediate, providing a versatile platform for further chemical elaboration. The presence of two distinct halogen atoms at specific positions—chlorine on the benzene ring and bromine at the highly reactive C3 position—enables selective, orthogonal cross-coupling reactions, making it a key building block for complex molecular architectures in drug discovery programs.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Strategic Approach: Retrosynthesis and Pathway Selection
The most logical and efficient approach to synthesizing this compound is through the direct, regioselective bromination of a readily available precursor, 4-chloro-1H-indole. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.[2] This inherent reactivity forms the basis of our synthetic strategy.
The primary challenge lies in achieving mono-bromination exclusively at the C3 position while avoiding side reactions such as bromination at other positions or on the nitrogen atom. This is best accomplished by selecting a mild and selective brominating agent and carefully controlling the reaction conditions.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis Pathway: Electrophilic Bromination of 4-Chloro-1H-indole
The synthesis is a straightforward two-step process starting from a suitable aniline derivative to first construct the indole core, followed by the critical C3-bromination.
Part 1: Synthesis of the Precursor, 4-Chloro-1H-indole
While 4-chloro-1H-indole is commercially available, it can be synthesized through various established methods, most commonly the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from 4-chlorophenylhydrazine and a suitable aldehyde or ketone. Other modern synthetic routes from substituted anilines or dihalophenols have also been developed.[3][4] For the purposes of this guide, we will assume the availability of the 4-chloro-1H-indole starting material.
Part 2: Regioselective C3-Bromination
This step is the cornerstone of the synthesis, where the bromine atom is introduced at the nucleophilic C3 position.
Reagent Selection: The Case for N-Bromosuccinimide (NBS)
While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination and other side products. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5] It is a crystalline solid that is easier and safer to handle than liquid bromine.[6][7] NBS serves as a mild source of electrophilic bromine, providing excellent regioselectivity for the C3 position of electron-rich indoles, often in high yields.[8][9][10]
Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The lone pair of electrons on the indole nitrogen enhances the electron density of the pyrrole ring, making the C3 carbon atom highly nucleophilic. This C3 atom attacks the electrophilic bromine atom of NBS, forming a resonance-stabilized cationic intermediate (often called a sigma complex or Wheland intermediate). The reaction is completed by the loss of a proton (H⁺) from the C3 atom, which re-establishes the aromaticity of the indole ring and yields the final this compound product.[11][12][13]
Caption: Mechanism of electrophilic C3-bromination of 4-chloroindole.
Causality Behind Experimental Choices
-
Solvent: Solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are commonly used. They are chosen for their ability to dissolve the indole substrate and NBS without reacting with them. Anhydrous conditions are crucial, as water can hydrolyze NBS and the desired product.[6]
-
Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C to -78 °C).[14] This is critical for controlling the reaction's exothermicity and preventing the formation of undesired byproducts, such as di-brominated species. Lowering the temperature enhances the selectivity for the kinetically favored C3 product.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents potential side reactions with atmospheric oxygen or moisture, ensuring higher purity and yield of the final product.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Equipment:
-
4-Chloro-1H-indole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath or cryocooler
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under a positive pressure of nitrogen, add 4-chloro-1H-indole (1.0 eq.).
-
Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration) and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Adding the NBS slowly is crucial to maintain temperature control and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Data Presentation & Characterization
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
| Parameter | Value/Observation |
| Starting Material | 4-Chloro-1H-indole |
| Product | This compound |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Tetrahydrofuran (THF) |
| Typical Yield | >85% |
| Appearance | White to off-white solid |
| ¹H NMR | Disappearance of the C3-H proton signal (typically ~6.7 ppm); characteristic shifts in the aromatic protons (H2, H5, H6, H7). |
| ¹³C NMR | Appearance of a C-Br signal at the C3 position (typically ~90-95 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to C₈H₅BrClN with the characteristic isotopic pattern for bromine and chlorine. |
Mandatory Safety Protocols
Adherence to strict safety procedures is paramount when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[15]
-
Ventilation: All operations involving organic solvents and brominating agents must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[16]
-
Reagent Handling:
-
N-Bromosuccinimide (NBS) is an irritant and should be handled with care. Avoid inhalation of dust.[6]
-
Organic solvents like THF and ethyl acetate are flammable and should be kept away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous and organic waste streams should be segregated.
Conclusion
The synthesis of this compound is reliably achieved through the regioselective electrophilic bromination of 4-chloro-1H-indole. The use of N-bromosuccinimide under controlled, low-temperature conditions provides a high-yielding, clean, and scalable route to this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully incorporate this key building block into their synthetic programs for the development of novel therapeutics and other advanced materials.
References
- 1. chemijournal.com [chemijournal.com]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 11. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Bromo-4-chloro-1H-indole: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-1H-indole (CAS Number: 1181332-74-0), a halogenated indole derivative of significant interest to researchers and professionals in drug discovery, medicinal chemistry, and organic synthesis. We will delve into its chemical properties, a robust synthesis protocol, detailed spectroscopic characterization, and its extensive applications as a versatile synthetic intermediate.
Introduction: The Strategic Importance of Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the indole ring profoundly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, and provides a reactive handle for further molecular elaboration.[1] this compound is a prime example of a dihalogenated indole that offers differential reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures. The bromo substituent at the electron-rich C3-position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1181332-74-0 |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the electrophilic bromination of the commercially available 4-chloro-1H-indole.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-indole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
This procedure is based on established methods for the C3-bromination of indoles.[3]
Spectroscopic Characterization
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ||||
| H-1 | ~8.2 | br s | - | N-H |
| H-2 | ~7.3 | s | - | C2-H |
| H-5 | ~7.1 | dd | ~8.0, 1.0 | Ar-H |
| H-6 | ~7.2 | t | ~8.0 | Ar-H |
| H-7 | ~7.5 | d | ~8.0 | Ar-H |
| ¹³C NMR | ||||
| C-2 | ~125 | - | - | Ar-C |
| C-3 | ~100 | - | - | C-Br |
| C-3a | ~128 | - | - | Ar-C |
| C-4 | ~120 | - | - | C-Cl |
| C-5 | ~122 | - | - | Ar-C |
| C-6 | ~123 | - | - | Ar-C |
| C-7 | ~112 | - | - | Ar-C |
| C-7a | ~135 | - | - | Ar-C |
Mass Spectrometry (EI): Expected molecular ion peaks at m/z 229 and 231, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthetic Utility and Applications in Drug Discovery
The true value of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at the C4 position, allowing for selective functionalization.[2][5] This differential reactivity is a key strategic advantage in multi-step syntheses.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the C3 position.[6][7]
Caption: Suzuki-Miyaura coupling of this compound.
Heck Reaction
The Heck reaction enables the arylation or vinylation of the indole core by coupling with alkenes. This reaction is instrumental in synthesizing substituted alkenes.[8][9][10]
Caption: Heck reaction of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, allowing for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce primary or secondary amines at the C3 position of the indole, a common motif in bioactive molecules.[11][12][13]
Caption: Buchwald-Hartwig amination of this compound.
Conclusion
This compound is a strategically important and versatile building block for organic synthesis and drug discovery. Its dihalogenated nature allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive C3-bromo position. This technical guide provides a foundational understanding of its synthesis, characterization, and vast potential for the creation of novel and complex molecular entities.
References
- 1. 4-Bromo-7-chloro-1H-indole | 126811-30-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Spectroscopic Characterization of 3-Bromo-4-chloro-1H-indole: A Technical Guide
Introduction
This guide is structured to provide not just data, but the underlying scientific rationale, empowering researchers to interpret their own experimental results with confidence.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The numbering convention for the indole ring is critical for assigning NMR signals.
Caption: IUPAC numbering of the 3-Bromo-4-chloro-1H-indole scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs), followed by phase and baseline correction.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH -1 | 8.2 - 8.5 | br s | - |
| H-2 | 7.3 - 7.5 | s | - |
| H-5 | 7.1 - 7.3 | d | ~8.0 |
| H-6 | 7.0 - 7.2 | t | ~8.0 |
| H-7 | 7.4 - 7.6 | d | ~8.0 |
Interpretation of the ¹H NMR Spectrum
-
N-H Proton (H-1): The indole N-H proton is expected to appear as a broad singlet in a downfield region (8.2-8.5 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In DMSO-d₆, this peak would be even more pronounced and might show coupling to H-2 if exchange is slow.
-
C-H Protons (H-2, H-5, H-6, H-7):
-
H-2: The proton at the 2-position is adjacent to the nitrogen atom and is expected to be a singlet due to the bromine substitution at the 3-position, which eliminates vicinal coupling. Its chemical shift will be in the aromatic region, typically around 7.3-7.5 ppm.
-
H-7: This proton is deshielded by the anisotropic effect of the pyrrole ring and the inductive effect of the adjacent nitrogen, placing it further downfield among the benzene ring protons, likely around 7.4-7.6 ppm. It will appear as a doublet due to coupling with H-6.
-
H-5 and H-6: These protons will form a coupled system. H-6 is expected to be a triplet (or more accurately, a doublet of doublets that appears as a triplet if J₅,₆ ≈ J₆,₇) around 7.0-7.2 ppm. H-5 will be a doublet due to coupling with H-6, appearing around 7.1-7.3 ppm. The presence of the electron-withdrawing chlorine at C-4 will influence the precise shifts of these aromatic protons.
-
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 124 - 127 |
| C-3 | 95 - 98 |
| C-3a | 128 - 131 |
| C-4 | 120 - 123 (C-Cl) |
| C-5 | 122 - 125 |
| C-6 | 120 - 123 |
| C-7 | 112 - 115 |
| C-7a | 134 - 137 |
Interpretation of the ¹³C NMR Spectrum
-
C-3 (C-Br): The most upfield signal in the aromatic region is expected to be C-3, directly attached to the bromine. The heavy atom effect of bromine causes significant shielding, shifting the resonance to approximately 95-98 ppm.
-
C-4 (C-Cl): The carbon bearing the chlorine atom will also be influenced by the halogen, though less dramatically than the bromine-substituted carbon. Its chemical shift is predicted to be in the 120-123 ppm range.
-
C-2: This carbon is adjacent to the nitrogen and will appear in the typical range for indole C-2 carbons, around 124-127 ppm.
-
Aromatic Carbons (C-5, C-6, C-7): These carbons will resonate in the aromatic region between 112-125 ppm. C-7 is often the most shielded of the benzenoid carbons in an indole, appearing around 112-115 ppm.
-
Quaternary Carbons (C-3a, C-7a): The two quaternary carbons at the ring junction will appear further downfield, with C-7a, adjacent to the nitrogen, being the most deshielded at around 134-137 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will generate the spectrum, which is plotted as transmittance versus wavenumber.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 650 - 550 | Strong |
Interpretation of the IR Spectrum
-
N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the indole ring.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will appear just above 3000 cm⁻¹. The C=C stretching vibrations of the indole ring will produce a series of bands in the 1600-1450 cm⁻¹ region.
-
C-X Stretches: The carbon-halogen stretching vibrations will be found in the fingerprint region. The C-Cl stretch typically appears as a strong band between 800 and 600 cm⁻¹, while the C-Br stretch is found at a lower frequency, between 650 and 550 cm⁻¹.[1] These bands can sometimes overlap.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 231/233/235 | Molecular ion peak cluster |
| [M-Br]⁺ | 152/154 | Loss of a bromine radical |
| [M-Cl]⁺ | 196/198 | Loss of a chlorine radical |
| [M-HBr]⁺ | 150/152 | Loss of hydrogen bromide |
| [M-HCl]⁺ | 195/197 | Loss of hydrogen chloride |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.[1] The expected m/z values are:
-
C₈H₅⁷⁹Br³⁵Cl⁺ = 230.93
-
C₈H₅⁸¹Br³⁵Cl⁺ and C₈H₅⁷⁹Br³⁷Cl⁺ = 232.93
-
C₈H₅⁸¹Br³⁷Cl⁺ = 234.93 This will result in a complex pattern of peaks at approximately m/z 231, 233, and 235. The relative intensities of these peaks are a definitive signature of a compound containing one bromine and one chlorine atom.
-
-
Fragmentation Pattern:
-
A common fragmentation pathway for halogenated compounds is the loss of the halogen radical.[2] Therefore, prominent peaks corresponding to the loss of Br (resulting in a cluster around m/z 152/154) and the loss of Cl (a cluster around m/z 196/198) are expected.
-
Loss of HBr or HCl is also a possible fragmentation pathway.
-
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the structural confirmation of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. For researchers and drug development professionals, this information serves as a robust baseline for interpreting experimentally acquired data. The predicted chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns are grounded in the fundamental principles of spectroscopy and are supported by data from analogous structures. By following the outlined experimental protocols and using this guide as an interpretive reference, scientists can confidently verify the structure and purity of this important synthetic intermediate.
References
- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
3-Bromo-4-chloro-1H-indole solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active molecules, and halogenation is a key strategy to modulate their physicochemical and pharmacological properties. Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery, process development, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining these critical parameters, offering field-proven insights and detailed experimental protocols.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and developability. The presence of both bromine and chlorine atoms, along with the indole core, influences the molecule's polarity and crystal lattice energy, which in turn dictates its solubility in various media.
Theoretical Considerations
The indole nucleus possesses both a polar N-H group capable of hydrogen bonding and a nonpolar aromatic system. The addition of a bromine and a chlorine atom increases the molecule's molecular weight and lipophilicity, which would generally suggest poor aqueous solubility. However, the polarizability of the halogens can also lead to favorable interactions with certain organic solvents.
Predicted Solubility in Common Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar N-H group and interact favorably with the halogenated aromatic ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting with the indole N-H. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The similar polarities and potential for halogen bonding suggest good solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Aromatic | Toluene, Benzene | Low to Moderate | While nonpolar, the aromatic nature of these solvents may allow for some pi-stacking interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity suggests poor solubility. |
| Aqueous | Water, Buffered Solutions | Very Low | The high lipophilicity of the molecule predicts poor aqueous solubility. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption of the compound to the filter should be evaluated.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Self-Validation:
-
The presence of undissolved solid at the end of the experiment confirms that saturation was reached.
-
Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can verify that equilibrium has been achieved (i.e., the concentration no longer increases with time).
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile of this compound
Assessing the stability of a molecule is a regulatory requirement and is fundamental to understanding its shelf-life, storage conditions, and potential degradation pathways.[2] Forced degradation, or stress testing, is a critical component of this assessment.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to establish the specificity of the analytical method.[3][4]
Caption: Forced Degradation Stress Conditions.
Experimental Protocols for Forced Degradation:
General Considerations:
-
Aim for 5-20% degradation of the parent compound.[5]
-
Use a concentration of approximately 1 mg/mL.[5]
-
A control sample (unstressed) should be analyzed alongside the stressed samples.
1. Acid and Base Hydrolysis:
- Acid: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).[6]
- Base: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80 °C for a specified time.[6]
- Neutralization: After the stress period, cool the samples to room temperature and neutralize them before analysis.
- Insight: The indole ring can be susceptible to degradation under acidic conditions, while the halogen substituents may be labile under basic conditions.
2. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.[5]
- Stir at room temperature for a specified time.
- Insight: The electron-rich indole ring is prone to oxidation.
3. Thermal Degradation:
- Store the solid compound in an oven at elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.[5]
- For solutions, heat the sample in a suitable solvent.
- Insight: This assesses the intrinsic thermal stability of the molecule.
4. Photostability Testing:
- Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][5]
- A dark control sample should be stored under the same conditions but protected from light.
- Insight: Many aromatic compounds are susceptible to photodegradation.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities. Reversed-phase HPLC with UV detection is the most common technique for this purpose.[7]
Caption: Workflow for Stability-Indicating HPLC Method Development.
Key Steps:
-
Initial Method Development:
-
Column: A C18 column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Method Optimization using Stressed Samples:
-
Inject the samples from the forced degradation studies.
-
Adjust the mobile phase composition, gradient, pH, and temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Safe Handling and Storage
As a halogenated organic compound, this compound should be handled with appropriate safety precautions.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to minimize degradation.
Conclusion
While specific experimental data for this compound is limited, this guide provides a robust framework for researchers to determine its solubility and stability profiles. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, scientists can generate the critical data needed for informed decision-making in their research and development endeavors. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this and other novel chemical entities.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 3-Bromo-4-chloro-1H-indole: Synthesis, History, and Application
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of halogen atoms onto this privileged structure is a critical tool for modulating molecular properties to enhance therapeutic potential.[2][3] This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-1H-indole, a di-halogenated indole derivative that serves as a versatile intermediate in organic synthesis and drug discovery. We will explore its historical context through the evolution of indole synthesis, detail robust synthetic methodologies with an emphasis on the causality behind experimental choices, characterize its physicochemical properties, and discuss its applications as a strategic building block in the development of complex bioactive molecules.
The Indole Scaffold: A Foundation in Medicinal Chemistry
The story of indole chemistry is deeply rooted in the study of natural products, beginning with the investigation of the dye indigo in the 19th century.[4] The formal isolation of the parent indole heterocycle was achieved by Adolf von Baeyer in 1866. This aromatic bicyclic system, consisting of a benzene ring fused to a pyrrole ring, was soon identified as the core of the essential amino acid tryptophan, as well as numerous alkaloids and signaling molecules like serotonin. Its unique electronic properties and geometric shape allow it to mimic peptide structures and engage in a wide array of interactions with biological targets, cementing its status as a "privileged scaffold" in drug discovery.[1]
The Strategic Role of Halogenation in Indole-Based Drug Design
The functionalization of the indole core is a primary strategy for generating chemical diversity and fine-tuning pharmacological activity. Halogenation, in particular, offers a powerful method for modulating key molecular attributes:
-
Lipophilicity: The introduction of chlorine and bromine atoms generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: Halogens can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: The size and electronegativity of halogens can profoundly influence how a molecule fits into a protein's binding pocket. Bromine, with its greater size and polarizability compared to chlorine, can form strong halogen bonds, which are increasingly recognized as critical interactions for enhancing ligand-receptor affinity.[2]
-
Synthetic Handles: Halogen atoms serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of complex substituents. The differential reactivity of an aryl-chloro bond versus an indole-bromo bond provides opportunities for selective, sequential modifications.
The specific placement of a bromine atom at the C3 position and a chlorine atom at the C4 position, as in this compound, creates a synthetically valuable intermediate poised for diverse chemical elaboration.
Synthesis of this compound: Pathways and Protocols
The synthesis of this compound can be approached from two primary retrosynthetic perspectives: direct halogenation of a pre-formed indole ring or construction of the indole ring from an appropriately substituted benzene precursor.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Pathway A: Regioselective Bromination of 4-chloro-1H-indole (Primary Method)
This is the most direct and common approach. The indole ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for substitution.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[5] Unlike elemental bromine (Br₂), which can be aggressive and lead to over-bromination or side reactions, NBS provides a low, controlled concentration of electrophilic bromine. This selectivity is crucial for achieving clean mono-bromination at the desired C3 position.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically used to dissolve the indole substrate and NBS.
-
Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C).[6] This helps to manage the exothermic nature of the reaction and further enhances the selectivity for the kinetic C3 product, preventing potential side reactions or rearrangement.
This protocol is adapted from a standard, peer-reviewed procedure for the C3-bromination of a protected indole.[6]
-
Preparation: An oven-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer. The flask is charged with 4-chloro-1H-indole (1.0 eq) and anhydrous THF (approx. 10 mL per gram of indole).
-
Inert Atmosphere: The system is purged with dry nitrogen or argon.
-
Cooling: The stirred solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: N-Bromosuccinimide (1.05 eq), dissolved in a minimum amount of anhydrous THF, is added dropwise to the cooled indole solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup: The mixture is allowed to warm to room temperature. Water is added, and the product is extracted with an organic solvent like ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Pathway B: Fischer Indole Synthesis (Alternative Method)
The Fischer indole synthesis, discovered in 1883, is a classic and powerful method for constructing the indole ring.[7] This pathway would involve reacting 3-bromo-4-chlorophenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Hydrazone Formation: Condensation of 3-bromo-4-chlorophenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) to form the corresponding phenylhydrazone.
-
Acid-Catalyzed Rearrangement: The phenylhydrazone, in the presence of a Brønsted or Lewis acid (e.g., polyphosphoric acid, ZnCl₂), undergoes a[7][7]-sigmatropic rearrangement.[8]
-
Cyclization and Aromatization: The rearranged intermediate cyclizes and eliminates ammonia to yield the final aromatic indole product.
While powerful, this method can be limited by the availability of the substituted phenylhydrazine precursor and may yield a mixture of regioisomers if an unsymmetrical ketone is used.[7] The synthesis of 3-bromo-4-chlorophenylhydrazine would likely start from 3-bromo-4-chloroaniline.[9]
Physicochemical and Spectroscopic Profile
The accurate characterization of this compound is essential for its use in further synthetic applications.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| CAS Number | 1181332-74-0 |
| Appearance | Typically an off-white to light brown solid |
| 1H NMR (Predicted) | δ ~8.1 (br s, 1H, N-H), 7.5-7.1 (m, 4H, Ar-H) |
| 13C NMR (Predicted) | δ ~136, 129, 126, 125, 123, 115, 112, 95 |
Note: NMR chemical shifts are estimates and may vary based on solvent and experimental conditions.
History, Applications, and Significance in Drug Discovery
While a singular "discovery" paper for this compound is not prominent in the historical record, its existence is a direct result of the maturation of organic synthesis, particularly the development of regioselective halogenation techniques in the 20th century. Its history is one of utility as a key intermediate rather than a final product.
The true value of this molecule lies in its role as a versatile building block for constructing more complex, biologically active compounds. The distinct halogen atoms at the C3 and C4 positions allow for orthogonal chemical transformations.
Caption: The synthetic versatility of this compound as a molecular scaffold.
This scaffold has been implicitly or explicitly used in the synthesis of compounds targeting a range of biological systems. For example, related bromo-chloro-phenyl structures are key components in potent MEK inhibitors for cancer therapy.[10] The analogous 7-bromo-4-chloro substitution pattern is found in intermediates for the potent anti-HIV capsid inhibitor, Lenacapavir, highlighting the pharmaceutical industry's interest in this specific class of halogenated heterocycles.[11] Its utility is frequently documented in patents for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic targets where the rigid indole core serves to orient substituents for optimal receptor binding.
Conclusion
This compound is more than a simple chemical compound; it is a product of over a century of chemical innovation and a testament to the power of strategic molecular design. While it may not have a famed discovery story of its own, its history is written in the countless complex molecules it helps to create. For researchers in drug discovery, it represents a highly valuable and versatile intermediate, offering multiple handles for chemical modification to explore chemical space and optimize ligand-protein interactions. A thorough understanding of its synthesis and reactivity is therefore a crucial asset for the development of next-generation therapeutics.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-7-chloro-1H-indole | 126811-30-1 | Benchchem [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
A Comprehensive Theoretical Framework for the Study of 3-Bromo-4-chloro-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic placement of halogen atoms on the indole ring is a well-established method for modulating the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential.[2][3] Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Marine organisms, in particular, are a rich source of halogenated indole alkaloids with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4]
This guide presents a comprehensive theoretical framework for the in-depth study of a novel di-halogenated indole, 3-Bromo-4-chloro-1H-indole. To date, specific theoretical or experimental studies on this particular molecule are not available in the public domain. Therefore, this document serves as a detailed prospectus, outlining a robust computational methodology to predict its structural, spectroscopic, and biological properties. By leveraging established theoretical principles and data from structurally related compounds, we can build a predictive model to guide the future synthesis and experimental validation of this compound as a potential therapeutic agent.
Proposed Synthetic Pathway
While the synthesis of this compound has not been explicitly reported, a plausible route can be conceptualized based on established methods for the synthesis of polysubstituted indoles. A potential approach could involve a multi-step synthesis starting from a readily available di-halogenated aniline precursor, followed by the construction of the indole ring system. Three-component synthesis strategies using ortho-dihaloarenes have also proven effective for generating substituted indoles and could be adapted for this target molecule.[5]
Quantum Chemical Calculations: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular systems, providing a good balance between computational cost and accuracy.[6][7] We propose the use of DFT to elucidate the structural and electronic properties of this compound.
Computational Details
All calculations would be performed using a widely recognized quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its reliability in predicting the properties of organic molecules, would be employed in conjunction with a 6-311++G(d,p) basis set to ensure a high level of accuracy.[7]
Key Theoretical Descriptors to be Investigated
1. Optimized Molecular Geometry
The first step in the theoretical analysis is to determine the most stable three-dimensional conformation of this compound by performing a full geometry optimization. This will provide key structural parameters.
| Parameter | Predicted Value Range | Significance |
| C-Br Bond Length | 1.85 - 1.95 Å | Influences reactivity and intermolecular interactions. |
| C-Cl Bond Length | 1.70 - 1.80 Å | Affects electronic properties and metabolic stability. |
| N-H Bond Length | ~1.01 Å | Key for hydrogen bonding and biological interactions. |
| Dihedral Angles | Variable | Defines the overall planarity and shape of the molecule. |
2. Spectroscopic Profile Prediction
Theoretical calculations can predict various spectroscopic properties, which are invaluable for the characterization of a newly synthesized compound.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, are crucial for structural confirmation.
-
Vibrational Spectroscopy (FT-IR and Raman): The calculation of vibrational frequencies will allow for the prediction of the FT-IR and Raman spectra. The characteristic vibrational modes associated with the N-H, C-H, C=C, C-Br, and C-Cl bonds can be identified and assigned.[8]
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra.[9] This will provide insights into the electronic transitions and the chromophoric nature of the molecule.
3. Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule.
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[10] The halogen substituents are expected to lower the LUMO energy, potentially making the molecule more reactive.[10]
Conceptual Diagram of Frontier Molecular Orbitals.
4. Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7]
-
Negative Potential Regions (Red): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atom and the halogen atoms due to their lone pairs of electrons.
-
Positive Potential Regions (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom of the N-H group is expected to be a site of positive potential.
Molecular Docking Studies: Unveiling Biological Potential
Given the broad spectrum of biological activities exhibited by halogenated indoles, molecular docking studies are a logical next step to explore the therapeutic potential of this compound.[3][11]
Proposed Biological Targets
Based on the activities of similar compounds, several protein targets can be proposed for initial in silico screening:
-
Protein Kinases: Many bromoindole alkaloids are potent kinase inhibitors, making kinases a primary target class.[2]
-
Bacterial and Fungal Enzymes: Halogenated indoles have shown significant antimicrobial and antifungal activity.[3] Enzymes involved in microbial cell wall synthesis or other essential pathways are therefore relevant targets.
-
Factor Xa: Some chloroindole derivatives have been identified as potent inhibitors of Factor Xa, an important target in anticoagulation therapy.[12]
Molecular Docking Workflow
Proposed Workflow for Molecular Docking Studies.
The docking analysis will focus on identifying the most favorable binding pose of this compound within the active site of the target protein. Key parameters for evaluation will be the binding energy (a lower value indicates a more stable complex) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds.[10] The insights gained from these simulations can guide the design of more potent and selective analogues.
Conclusion
This in-depth technical guide outlines a comprehensive theoretical framework for the characterization of this compound. The proposed computational studies, encompassing DFT calculations and molecular docking, will provide a wealth of predictive data on the structural, spectroscopic, and biological properties of this novel compound. The theoretical data generated will be instrumental in guiding its future synthesis and experimental validation, accelerating its potential development as a new therapeutic agent. This predictive, science-led approach exemplifies modern drug discovery, where computational chemistry plays a pivotal role in the rational design of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component indole synthesis using ortho-dihaloarenes [organic-chemistry.org]
- 6. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-4-chloro-1H-indole
This technical guide provides a comprehensive examination of the predicted electrophilic substitution reactions of 3-Bromo-4-chloro-1H-indole. As a di-halogenated indole derivative, its reactivity is governed by a nuanced interplay of electronic and steric effects. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of indole scaffolds. We will delve into the theoretical underpinnings of the regioselectivity of these reactions and provide plausible synthetic protocols.
Electronic Landscape of this compound: A Prelude to Reactivity
The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom significantly enhances the electron density of the pyrrole ring, with the C3 position being the most nucleophilic in an unsubstituted indole.[1][2] However, in this compound, the substitution pattern dramatically alters the reactivity landscape.
The bromine atom at the C3 position blocks the most reactive site. Electrophilic attack on 3-substituted indoles can proceed via an initial attack at C3, followed by a rearrangement to the C2 position.[3] The halogen substituents exert two opposing electronic effects:
-
Inductive Effect (-I): Both bromine and chlorine are more electronegative than carbon and thus withdraw electron density through the sigma bond network, deactivating the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic system, donating electron density. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation.
The chloro group at the C4 position further deactivates the benzene portion of the indole ring through its inductive effect. This deactivation is expected to be most pronounced at the ortho (C5) and para (C7) positions relative to the chloro substituent.
Therefore, electrophilic attack on this compound is predicted to be more challenging than on unsubstituted indole and the regioselectivity will be a delicate balance between the directing effects of the two halogens and the inherent reactivity of the indole nucleus.
Predicted Regioselectivity of Electrophilic Attack
With the C3 position occupied, the most likely sites for electrophilic attack are the C2, C5, C6, and C7 positions. The electron-withdrawing nature of the chloro group at C4 will likely disfavor substitution at the adjacent C5 position. The C7 position is also electronically deactivated and sterically hindered by the peri-interaction with the C1-H. Therefore, the C2 and C6 positions are anticipated to be the most probable sites for electrophilic substitution.
The following diagram illustrates the predicted sites of electrophilic attack on this compound.
Caption: Predicted sites of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions: A Predictive Analysis
While no direct experimental data for the electrophilic substitution of this compound is readily available in the reviewed literature, we can extrapolate from known reactions of similarly substituted indoles to propose the following synthetic pathways.
Nitration
Nitration of indoles bearing electron-withdrawing groups at the C3 position typically directs the incoming nitro group to the benzene ring, most commonly at the C6 position.[4]
Plausible Reaction:
Caption: Proposed nitration of this compound.
Experimental Protocol:
-
To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
Low Temperature: Nitration is a highly exothermic reaction, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions and decomposition.
Halogenation
Further halogenation of this compound is expected to occur at either the C2 or C6 position. The choice of halogenating agent and reaction conditions will be crucial in determining the regioselectivity.
Plausible Reaction (Bromination):
Caption: Proposed bromination of this compound.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent for electron-rich aromatic compounds.
-
DMF/DCM: Polar aprotic solvents that can facilitate the reaction without participating in it.
Friedel-Crafts Acylation
Friedel-Crafts acylation of indoles typically requires a Lewis acid catalyst.[5][6] For 3-substituted indoles, the reaction can be directed to other positions. Given the electronic deactivation of the ring, a strong Lewis acid and forcing conditions might be necessary. The C6 position is a likely candidate for acylation.
Plausible Reaction:
Caption: Proposed Friedel-Crafts acylation of this compound.
Experimental Protocol:
-
Suspend aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane or nitrobenzene.
-
Add the acyl chloride to the suspension and stir to form the acylium ion complex.
-
Cool the mixture and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase and purify the product by chromatography.
Causality Behind Experimental Choices:
-
Aluminum Chloride (AlCl₃): A strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.
-
Inert Solvent: Prevents reaction with the Lewis acid or the reactive intermediates.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto an electron-rich aromatic ring.[7][8] For 3-substituted indoles, formylation can occur at the C2 position.
Plausible Reaction:
Caption: Proposed Vilsmeier-Haack formylation of this compound.
Experimental Protocol:
-
Cool a solution of N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.
-
Add a solution of this compound to the Vilsmeier reagent.
-
Heat the reaction mixture, monitoring its progress by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.
Causality Behind Experimental Choices:
-
POCl₃ and DMF: These reagents react to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Heating: Often required to drive the reaction to completion, especially with deactivated substrates.
Summary of Predicted Reactions and Conditions
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Bromo-4-chloro-6-nitro-1H-indole |
| Bromination | Br⁺ | NBS, DMF | 2,3-Dibromo-4-chloro-1H-indole |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 6-Acyl-3-bromo-4-chloro-1H-indole |
| Vilsmeier-Haack Formylation | [CHCl=N(CH₃)₂]⁺ | POCl₃, DMF | This compound-2-carbaldehyde |
Conclusion
The electrophilic substitution reactions of this compound present a challenging yet synthetically valuable area of study. The interplay of the directing effects of the two halogen substituents and the inherent reactivity of the indole nucleus leads to a complex reactivity profile. This guide provides a predictive framework for the functionalization of this scaffold, highlighting the C2 and C6 positions as the most probable sites for electrophilic attack. The proposed protocols are based on established methodologies for related indole derivatives and serve as a starting point for experimental investigation. Further research is warranted to validate these predictions and fully elucidate the synthetic utility of this compound as a building block in medicinal chemistry and materials science.
References
- 1. growingscience.com [growingscience.com]
- 2. lookchem.com [lookchem.com]
- 3. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Foreword: The Untapped Potential of a Dihalogenated Indole Scaffold
An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic significance.[2][3] The strategic introduction of halogen atoms onto this scaffold can dramatically alter its physicochemical properties, often enhancing its biological efficacy by improving lipophilicity, metabolic stability, and target binding affinity.[1] This guide focuses on the prospective biological activities of a specific, yet under-explored molecule: this compound. While direct studies on this compound are scarce, a wealth of data on structurally related multi-halogenated indoles allows us to project its potential and outline a clear, actionable roadmap for its investigation. This document serves as a technical primer for researchers aiming to unlock the therapeutic promise of this unique chemical entity.
Part 1: Projected Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Halogenated indoles have recently emerged as a promising class of compounds targeting resilient microbes, including both bacteria and fungi.[4][5]
Rationale: Learning from Analogs
Studies on a library of multi-halogenated indoles have demonstrated potent bactericidal, antibiofilm, and antivirulence activities against methicillin-resistant Staphylococcus aureus (MRSA).[4][6] Compounds like 4-bromo-6-chloroindole have shown bactericidal activity comparable to the antibiotic gentamicin.[6] Furthermore, di-halogenated indoles, such as 5-bromo-4-chloroindole, exhibit potent, broad-spectrum antifungal activity against multiple Candida species, including the notoriously resistant C. auris.[5]
The specific halogenation pattern of this compound, with halogens on both the pyrrole and benzene rings, suggests a high likelihood of similar antimicrobial properties. The proposed mechanism for related compounds involves the generation of intracellular reactive oxygen species (ROS) and the downregulation of key virulence and quorum-sensing genes.[4][6]
Proposed Mechanism of Antimicrobial Action
Based on evidence from related multi-halogenated indoles, this compound is hypothesized to exert a multi-target antimicrobial effect. This pathway likely involves disruption of the microbial cell membrane, induction of oxidative stress through ROS production, and interference with critical signaling pathways that control virulence and biofilm formation.[4][6]
References
- 1. 4-Bromo-7-chloro-1H-indole | 126811-30-1 | Benchchem [benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-4-chloro-1H-indole molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-4-chloro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with its halogenated derivatives showing significant therapeutic potential. This guide provides a comprehensive technical examination of the molecular structure and conformational properties of a specific, less-studied derivative: this compound. Due to the limited availability of direct experimental data for this precise isomer, this document establishes a robust theoretical framework and proposes a rigorous, self-validating workflow for its complete characterization. We synthesize principles of electronic and steric effects with detailed, field-proven protocols for spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. This whitepaper is designed not only to predict the structural attributes of this compound but also to serve as a practical guide for researchers undertaking the synthesis and characterization of novel halogenated indole derivatives.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it a "privileged scaffold" in drug design. Halogenation of the indole core is a common strategy to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to enhance binding affinity to biological targets through halogen bonding.[1] The specific placement of different halogens, such as bromine and chlorine, can introduce subtle yet profound changes in the molecule's electronic distribution, geometry, and biological activity, making a detailed structural understanding paramount.
Molecular Identity: this compound
This compound is a disubstituted indole derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₅BrClN | [2] |
| CAS Number | 1181332-74-0 | [2] |
| Molecular Weight | 230.49 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [3] |
The core structure consists of an indole ring system with a bromine atom substituted at the C3 position of the pyrrole ring and a chlorine atom at the C4 position of the benzene ring.
Caption: 2D representation of this compound.
Theoretical Framework for Structure and Conformation
The final three-dimensional structure and preferred conformation of this compound are dictated by a delicate balance of electronic effects, steric hindrance, and intermolecular forces.
Electronic Effects of Halogen Substituents
The electronic nature of the indole ring is significantly perturbed by the chloro and bromo substituents.
-
Inductive Effect (-I): Both chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the entire ring system, particularly at the adjacent carbon atoms.
-
Resonance Effect (+R): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect, though it is generally weaker for halogens compared to oxygen or nitrogen.
-
Pyrrole Ring Influence: The nitrogen atom in the pyrrole ring donates its lone pair into the system, making the C3 position inherently electron-rich.[4] The presence of bromine at C3, a site of high electron density, is a common feature in indole chemistry.[4]
The net result is a complex electronic landscape that influences the molecule's reactivity, bond lengths, and the acidity of the N-H proton.
Steric Considerations and Intramolecular Interactions
The juxtaposition of the bromine atom at C3 and the chlorine atom at C4 introduces significant steric strain. This "peri" interaction between adjacent substituents on the fused ring system can force slight deviations from planarity to minimize repulsive forces. This may manifest as:
-
Slight twisting of the C3-Br and C4-Cl bonds out of the mean plane of the indole ring.
-
Elongation of the C3-C3a and C3a-C4 bonds to relieve strain.
The preferred conformation will be the one that minimizes this steric clash while preserving as much aromatic stabilization as possible.
Intermolecular Forces and Solid-State Conformation
In the solid state, the conformation is heavily influenced by how the molecules pack together. The key intermolecular interactions for this compound are:
-
N-H···π Hydrogen Bonding: A classic interaction in indoles where the N-H proton of one molecule acts as a hydrogen bond donor to the electron-rich π-face of an adjacent molecule's benzene or pyrrole ring.[5]
-
Halogen Bonding: The bromine and chlorine atoms have an electropositive region on their outer surface (the σ-hole) and can act as halogen bond donors to electron-rich atoms (like the nitrogen) or the π-system of a neighboring molecule.[1]
-
π-π Stacking: The planar aromatic indole rings can stack on top of each other, stabilized by dispersion forces.
The interplay of these forces dictates the crystal packing and the ultimate solid-state conformation.[5]
Caption: Key intermolecular forces governing solid-state packing.
Proposed Workflow for Structural Elucidation
To definitively determine the molecular structure and conformation, a multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is required. This workflow represents a self-validating system where computational predictions are corroborated by experimental data.
Caption: Integrated workflow for structure elucidation.
Protocol: Spectroscopic Characterization
Causality: This multi-technique approach provides orthogonal data points. NMR elucidates the carbon-hydrogen framework and connectivity, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the precise connectivity of protons and carbons.
-
Methodology:
-
Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Predictably, one would observe a singlet for the N-H proton (highly dependent on solvent and concentration), a singlet for the H2 proton, and three coupled aromatic protons (H5, H6, H7) exhibiting doublet and triplet patterns.
-
Acquire a ¹³C NMR spectrum. Eight distinct carbon signals are expected. The carbons attached to the halogens (C3 and C4) will be significantly shifted.
-
(Optional) Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
-
4.1.2 Mass Spectrometry (MS)
-
Objective: To confirm the molecular formula and analyze fragmentation patterns.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Observe the molecular ion peak [M+H]⁺. A characteristic isotopic pattern is expected due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), resulting in a cluster of peaks for the molecular ion.[6]
-
4.1.3 Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional group vibrations.
-
Methodology:
-
Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from ~4000 to 400 cm⁻¹.
-
Key expected peaks include a sharp N-H stretch (~3400 cm⁻¹), C-H aromatic stretches (~3100 cm⁻¹), and C=C aromatic ring stretches (~1600-1450 cm⁻¹).[7]
-
Protocol: Single-Crystal X-ray Diffraction
Causality: This is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing incontrovertible data on bond lengths, bond angles, and intermolecular interactions.
-
Objective: To obtain an unambiguous solid-state molecular structure.
-
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a binary solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl). Refine the structural model against the experimental data to determine the final atomic positions and thermal parameters.
-
Protocol: Computational Conformational Analysis
Causality: Computational modeling provides insight into the gas-phase, lowest-energy conformation of the molecule, free from crystal packing effects. It allows for the prediction of geometric parameters and helps in the interpretation of experimental spectroscopic data.[8]
-
Objective: To determine the minimum energy conformation and predict geometric and electronic properties.
-
Methodology:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search (Optional): For flexible molecules, a conformational search would be necessary. Given the rigidity of the indole core, this step is less critical.
-
Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311+G(d,p).[8]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Analysis: Analyze the output to obtain optimized bond lengths, bond angles, dihedral angles, and electronic properties like the molecular electrostatic potential map.
-
Predicted Molecular Properties and Data
Based on the theoretical framework and established data for similar compounds, we can predict the key structural and spectroscopic features.
Table 1: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | δ (N-H) | ~8.1-8.5 ppm (in DMSO-d₆) | Acidic proton, broad singlet. |
| δ (H2) | ~7.5-7.7 ppm | Singlet, adjacent to N and Br. | |
| δ (H5, H6, H7) | ~7.0-7.6 ppm | Coupled system of 3 aromatic protons. | |
| ¹³C NMR | C3, C4 | Highly shifted | Direct attachment to electronegative halogens. |
| Mass Spec (HRMS) | [M]⁺ Isotopic Cluster | Peaks at m/z ~229, 231, 233 | Characteristic pattern for C₈H₅⁷⁹Br³⁵Cl, C₈H₅⁸¹Br³⁵Cl/C₈H₅⁷⁹Br³⁷Cl, etc.[6] |
| IR Spec | N-H Stretch | ~3400 cm⁻¹ | Characteristic sharp peak for non-H-bonded N-H.[7] |
| C-Br / C-Cl Stretch | < 800 cm⁻¹ | In the fingerprint region. |
Table 2: Predicted Geometric Parameters (from DFT)
| Parameter | Predicted Value | Rationale |
| C3-Br Bond Length | ~1.88 - 1.92 Å | Standard sp² C-Br bond length. |
| C4-Cl Bond Length | ~1.72 - 1.76 Å | Standard aromatic C-Cl bond length. |
| C3a-C4-C5-C6 Dihedral | Small deviation from 0° | Steric repulsion between Br and Cl may induce slight puckering of the benzene ring. |
| Planarity | Largely planar | The aromatic system strongly favors planarity, with minor deviations to relieve steric strain. |
Summary and Outlook
This guide establishes the foundational structural and conformational principles for this compound. While lacking direct experimental precedent in public literature, a robust analysis based on established chemical theory and computational methods predicts a largely planar molecule whose conformation is subtly distorted by steric repulsion between the adjacent C3-bromo and C4-chloro substituents. The solid-state structure will be governed by a network of N-H···π hydrogen bonds and potential halogen bonding.
The true value of this work lies in the detailed, actionable protocols provided. These methodologies form a comprehensive blueprint for any researcher aiming to synthesize and definitively characterize this molecule or other novel halogenated indole analogues. The successful execution of the proposed workflow will not only validate the theoretical predictions made herein but will also contribute valuable experimental data to the broader scientific community, aiding in the rational design of new indole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Similarities and differences in the crystal packing of halogen-substituted indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. harricksci.com [harricksci.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Bromo-4-chloro-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug discovery. 3-Bromo-4-chloro-1H-indole is a particularly valuable starting material, offering three distinct and orthogonally reactive sites for chemical modification: the nucleophilic N1 nitrogen, the C3-bromine, and the C4-chlorine. The differential reactivity between the C-Br and C-Cl bonds, especially in palladium-catalyzed cross-coupling reactions, provides a strategic advantage, enabling chemists to selectively functionalize the molecule and rapidly generate libraries of complex derivatives.
This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent and condition selection, and provide detailed, field-proven protocols for key transformations.
Section 1: N1 Position Derivatization - N-Alkylation
The indole nitrogen (N1) possesses an acidic proton and can be readily deprotonated by a suitable base to form a nucleophilic indolide anion. This anion can then react with various electrophiles, most commonly alkyl halides, in a classical SN2 reaction. This transformation is fundamental for modulating the molecule's pharmacokinetic properties, such as solubility and metabolic stability, or for installing functional groups for further elaboration.
Causality Behind Experimental Choices
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction to completion, but require anhydrous conditions and careful handling.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, offering a safer and more practical alternative for many substrates, especially when paired with a polar aprotic solvent.[2]
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without solvating the indolide anion, thereby maximizing its nucleophilicity.[1]
Experimental Protocol: N-Benzylation of this compound
This protocol describes a standard procedure for introducing a benzyl group, a common N-protecting group that can also impart important biological interactions.
Workflow Diagram: General N-Alkylation
Caption: Workflow for the N-alkylation of the indole core.
Materials:
-
This compound (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Benzyl Bromide (BnBr) (1.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 231 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe. Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 1-benzyl-3-bromo-4-chloro-1H-indole.
| Reagent (R-X) | Base | Temp (°C) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | 60 | 85-95% |
| Methyl Iodide | NaH | 0 to RT | >95% |
| Ethyl Bromoacetate | K₂CO₃ | 50 | 80-90% |
Section 2: C3 Position Derivatization via Cross-Coupling
The C3-bromo bond is significantly more reactive than the C4-chloro bond in standard palladium-catalyzed cross-coupling reactions. This reactivity difference is a key synthetic handle, allowing for selective functionalization at the C3 position while leaving the C4-chloro untouched for subsequent transformations.
Sonogashira Coupling: Synthesis of Alkynylindoles
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, introducing a rigid alkyne linker into the indole core.[3] This motif is valuable in materials science and as a precursor for synthesizing more complex heterocyclic systems. The reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[4] More modern protocols also allow for copper-free conditions, which can be advantageous for sensitive substrates.[5]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
1-Benzyl-3-bromo-4-chloro-1H-indole (1.0 equiv, from Section 1)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To a Schlenk flask, add 1-benzyl-3-bromo-4-chloro-1H-indole (321 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (3 mL) via syringe.
-
Add phenylacetylene (0.165 mL, 1.5 mmol) via syringe.
-
Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate gradient) to afford 1-benzyl-4-chloro-3-(phenylethynyl)-1H-indole.
Suzuki-Miyaura Coupling: Synthesis of Arylindoles
The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[6][7] The reaction couples an organoboron species (like a boronic acid) with an organohalide.
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
1-Benzyl-3-bromo-4-chloro-1H-indole (1.0 equiv)
-
4-Methoxyphenylboronic Acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, combine 1-benzyl-3-bromo-4-chloro-1H-indole (321 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Add K₂CO₃ (414 mg, 3.0 mmol).
-
Add DME (8 mL) and water (2 mL).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 85°C under an inert atmosphere and stir for 12-16 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield 1-benzyl-4-chloro-3-(4-methoxyphenyl)-1H-indole.
| Boronic Acid | Catalyst | Base | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 80-90% |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 85-95% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 75-85% |
Section 3: C4 Position Derivatization - Buchwald-Hartwig Amination
After functionalizing the C3 position, the C4-chloro group becomes the target. C-Cl bonds are less reactive than C-Br bonds and often require more active catalyst systems for C-N bond formation. The Buchwald-Hartwig amination is the premier method for this transformation, utilizing specialized phosphine ligands to facilitate the coupling of amines with aryl halides.[8][9][10]
Causality Behind Experimental Choices
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for coupling aryl chlorides. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, Buchwald's biaryl phosphines) is crucial. These ligands promote the oxidative addition of the Pd(0) to the C-Cl bond and facilitate the final reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination with Morpholine
Note: This protocol assumes the starting material is a C3-functionalized, C4-chloro indole derivative, such as the product from the Suzuki reaction above.
Materials:
-
1-Benzyl-4-chloro-3-(4-methoxyphenyl)-1H-indole (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.04 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, add Pd(OAc)₂ (9 mg, 0.04 mmol) and Xantphos (35 mg, 0.06 mmol).
-
Add anhydrous toluene (3 mL) and stir at room temperature for 10 minutes to form the pre-catalyst complex.
-
To this mixture, add the indole substrate (348 mg, 1.0 mmol) and NaOtBu (135 mg, 1.4 mmol).
-
Add morpholine (0.13 mL, 1.5 mmol).
-
Seal the tube, and heat the reaction mixture to 110°C for 18-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the C4-aminated product.
Section 4: Orthogonal Synthetic Strategy
The true power of this compound lies in the ability to perform sequential, site-selective reactions. A typical and robust strategy involves protecting/alkylating the nitrogen first, followed by a cross-coupling at the more reactive C3-Br position, and finally, a second, distinct coupling at the C4-Cl position.
Workflow Diagram: A Sequential Derivatization Strategy
Caption: A three-step orthogonal strategy for synthesizing complex indole derivatives.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should only be handled under an inert atmosphere and away from any moisture.
-
Solvents and Reagents: Halogenated compounds, alkylating agents (e.g., benzyl bromide), and solvents like DMF can be toxic or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate care in a fume hood.
-
Pressurized Reactions: Reactions performed in sealed tubes at high temperatures can build pressure. Use appropriate glassware and a blast shield.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for 3-Bromo-4-chloro-1H-indole in Medicinal Chemistry
Introduction: The Strategic Importance of the Halogenated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the indole ring profoundly influences the molecule's physicochemical and pharmacological properties. Halogenation can enhance binding affinity to biological targets, improve metabolic stability, and modulate bioavailability. The specific placement of a bromine atom at the C3-position and a chlorine atom at the C4-position, as in 3-Bromo-4-chloro-1H-indole, creates a versatile building block with distinct reactivity at multiple sites, offering a powerful platform for the synthesis of diverse compound libraries for therapeutic exploration.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and the rationale behind experimental design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Part 1: Synthesis of this compound
A common and adaptable method for the synthesis of substituted indoles is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, a plausible route involves the use of (4-chloro-3-bromophenyl)hydrazine and a suitable carbonyl compound, followed by bromination at the C3-position.
Protocol 1: Fischer Indole Synthesis of 4-Chloro-1H-indole (Precursor)
This protocol outlines the synthesis of the precursor 4-chloro-1H-indole, which can then be brominated to yield the target compound.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a minimal amount of water. Add a solution of pyruvic acid (1.1 eq) in ethanol. Stir the mixture at room temperature for 1-2 hours until the formation of the phenylhydrazone is complete, as monitored by TLC.
-
Cyclization: To the reaction mixture, add glacial acetic acid and heat to reflux for 4-6 hours. The acid catalyzes the[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-1H-indole-2-carboxylic acid.
-
Decarboxylation: Heat the 4-chloro-1H-indole-2-carboxylic acid above its melting point in a high-boiling point solvent like quinoline with a catalytic amount of copper powder. The decarboxylation will yield 4-chloro-1H-indole. Purify by column chromatography on silica gel.
Protocol 2: C3-Bromination of 4-Chloro-1H-indole
Direct bromination of the indole nucleus typically occurs at the electron-rich C3-position.[6]
Materials:
-
4-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium thiosulfate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve 4-chloro-1H-indole (1.0 eq) in dry DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C using an ice bath.
-
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C. Stir the reaction mixture at 0°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Part 2: Functionalization of the this compound Scaffold
The presence of two distinct halogen atoms on the indole ring allows for selective functionalization through various cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling regioselective modifications.
Application in Oncology: Synthesis of Arylated Indoles via Suzuki-Miyaura Coupling
The indole scaffold is a key component in many anticancer agents.[7] The introduction of aryl or heteroaryl moieties at the C3-position can lead to compounds with potent inhibitory activity against various kinases and other cancer-related targets.[8] The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Regioselective Suzuki Coupling of 3-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C3-Arylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. Specifically, the introduction of an aryl moiety at the C3-position of the indole ring often imparts significant biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for the synthesis of these valuable 3-arylindoles.[1]
This application note provides a detailed guide to the experimental protocols for the selective Suzuki coupling of 3-bromo-4-chloro-1H-indole. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide optimized, step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. The focus will be on achieving selective coupling at the C3-position, leveraging the inherent reactivity differences between the bromo and chloro substituents.
Understanding the Regioselectivity: A Tale of Two Halogens
The substrate, this compound, presents two potential sites for oxidative addition of the palladium catalyst: the C-Br bond at the 3-position and the C-Cl bond at the 4-position. The success of a selective synthesis hinges on the predictable and preferential reaction at one of these sites.
The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated heterocycles is primarily dictated by the differing bond dissociation energies of the carbon-halogen bonds. The generally accepted trend for halogen reactivity in the oxidative addition step is:
C-I > C-Br >> C-Cl
This trend implies that the palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond over the stronger C-Cl bond.[2] Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the 3-position to yield the desired 3-aryl-4-chloro-1H-indole. This inherent difference in reactivity allows for a highly regioselective transformation without the need for complex protecting group strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is illustrated below:
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the this compound to form a Pd(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocols
The following protocols provide a starting point for the successful Suzuki coupling of this compound. Optimization of these conditions may be necessary for specific boronic acids or for scaling up the reaction.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol utilizes the commonly available and effective catalyst, tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) and degassed water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1 to 0.5 M with respect to the indole is a good starting point).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-4-chloro-1H-indole.
Protocol 2: Optimized Procedure using a Buchwald Ligand
For more challenging couplings or to achieve higher yields, a more active catalytic system employing a bulky, electron-rich phosphine ligand (a "Buchwald ligand") such as SPhos or XPhos is recommended.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (1.2 - 1.5 equivalents relative to Pd)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv) to a reaction vessel.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, briefly stir the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 2.4 mol%) in a small amount of the reaction solvent to form the active catalyst.
-
Solvent and Catalyst Addition: Add the organic solvent (e.g., toluene) and degassed water (typically a 10:1 to 20:1 organic:water ratio) to the main reaction vessel. Then, add the catalyst solution.
-
Reaction: Heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. These more active catalysts often lead to shorter reaction times (1-6 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Key Parameters and Optimization
The success of the Suzuki coupling of this compound is dependent on several critical parameters. The following table summarizes these variables and provides guidance for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice. Pd(OAc)₂ and Pd₂(dba)₃ are often used with bulky phosphine ligands to form a more active catalyst in situ.[5] |
| Ligand | PPh₃, SPhos, XPhos, dppf | For simple couplings, PPh₃ is often sufficient. For more challenging substrates or to improve yields, bulky, electron-rich ligands like SPhos and XPhos are recommended as they promote oxidative addition and reductive elimination.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[5] K₃PO₄ is often a good choice for couplings with heteroaryl halides. Cs₂CO₃ is more soluble and can be more effective but is also more expensive. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used. Water aids in the dissolution of the base and facilitates the transmetalation step. Toluene is a good choice for higher reaction temperatures. |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the starting materials or products. |
| N-H Protection | Unprotected | The protocols provided are for the unprotected indole, which is more step-economical. The acidic N-H proton can be tolerated with a sufficient excess of base. If N-arylation becomes a significant side product, protection of the indole nitrogen (e.g., with a Boc or SEM group) may be necessary.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Use fresh, high-purity reagents. Ensure a truly inert atmosphere. Increase the reaction temperature or switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). |
| Formation of Homocoupled Byproducts | Oxygen contamination, side reactions of the boronic acid. | Thoroughly degas all solvents and the reaction mixture. Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Reaction at C4-Cl | High temperatures, highly active catalyst. | While unlikely due to the C-Br/C-Cl reactivity difference, if observed, reduce the reaction temperature or use a less active catalyst. |
| Decomposition of Starting Material | High temperature, prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly effective and predictable method for the synthesis of 3-aryl-4-chloro-1H-indoles. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective functionalization at the C3-position can be achieved with high fidelity. The choice of an appropriate palladium catalyst, ligand, base, and solvent system is critical for obtaining high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the discovery and development of novel indole-based compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromo-4-chloro-1H-indole as a Versatile Building Block for the Synthesis of Complex Molecules
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] The strategic placement of halogen atoms on this scaffold provides synthetic chemists with powerful handles for diversification through modern cross-coupling methodologies. This guide provides an in-depth exploration of 3-bromo-4-chloro-1H-indole, a highly versatile building block. We will detail its reactivity and provide field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
The indole scaffold's prevalence in biologically active molecules makes it a high-priority target in drug discovery.[2] Functionalization of the indole ring is a primary strategy for modulating pharmacological properties.[1] this compound offers a distinct advantage due to its differentially reactive halogen substituents.
The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at C4 in palladium-catalyzed cross-coupling reactions. This reactivity difference (C-Br > C-Cl) allows for selective functionalization at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.[3][4] This inherent orthogonality makes the title compound an ideal starting material for building molecular complexity in a controlled, stepwise manner.
This document outlines robust protocols for the most critical transformations involving this building block: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.
Figure 1: Synthetic pathways originating from this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids.[5]
Causality and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C3-Br bond of the indole. This is typically the rate-determining step.[6]
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, and base is critical. For heteroaryl halides, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often superior due to their stability and efficiency.[6][7] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for transmetalation.[6][8]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 4-Chloro-3-(4-methoxyphenyl)-1H-indole
This protocol describes a general procedure for the selective Suzuki coupling at the C3 position.[8]
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethoxyethane (DME) and Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed DME (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 85 °C. Stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | ~85-95 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | ~80-90[6] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | ~70-80[7] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | ~65-75[6] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for constructing C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[3][9] This method is invaluable for creating rigid, linear structures often found in materials science and medicinal chemistry.[10]
Causality and Mechanistic Insight
The classic Sonogashira reaction involves a dual catalytic system with palladium and copper(I).[3]
-
Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-Br complex.[3]
Modern, copper-free protocols have been developed to avoid homocoupling of the alkyne (Glaser coupling) and to simplify purification. These often use more active palladium catalysts and an amine that serves as both a base and a solvent.[10][11]
Figure 3: Simplified dual catalytic cycle for the Sonogashira reaction.
Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)-1H-indole
This protocol is adapted from established copper-free Sonogashira conditions known to be effective for challenging aryl bromides.[11]
Materials:
-
This compound
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl (Buchwald Precatalyst) or Pd(PPh₃)₂Cl₂/CuI
-
2,2,6,6-Tetramethylpiperidine (TMP) or Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure (Copper-Free): [11]
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (0.5 mmol, 1.0 eq.) to a dry reaction vial.
-
Catalyst/Base Addition: Add the palladium precatalyst (2.5 mol%) and DMSO (2.5 mL).
-
Reagent Addition: Add phenylacetylene (0.8 mmol, 1.6 eq.) followed by TMP (1.0 mmol, 2.0 eq.).
-
Reaction: Seal the vial and stir at room temperature. For less reactive substrates, the temperature may be increased to 60 °C.[11]
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion (typically 4-18 hours), quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
| Alkyne | Catalyst System | Base | Solvent | Temp/Time | Yield (%) |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt / 6 h | ~85-95[11] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 °C / 8 h | ~80-90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 °C / 12 h | ~75-85 |
| Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt / 18 h | ~70-80[11] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with amines.[12][13] This reaction has largely replaced harsher classical methods and is essential for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[13]
Causality and Mechanistic Insight
The catalytic cycle is similar to other cross-coupling reactions but has unique features.[12][14]
-
Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.[14]
The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) accelerate the reductive elimination step and prevent catalyst decomposition.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to facilitate the deprotonation of the amine.[14][15]
Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Chloro-N-phenyl-1H-indol-3-amine
This protocol utilizes a modern, well-defined palladium precatalyst for efficient C-N coupling.[15]
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
XantPhos Pd G3 (precatalyst) or Pd₂(dba)₃/XantPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried vial inside a glovebox, add this compound (0.2 mmol, 1.0 eq.), XantPhos Pd G3 (5 mol%), and NaOtBu (1.4 eq.).
-
Reagent Addition: Add anhydrous toluene (2 mL) followed by the amine (e.g., aniline) (1.2 eq.).
-
Reaction: Seal the vial and stir at 100 °C in a heating block for 16-24 hours.
-
Monitoring & Workup: Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | XantPhos Pd G3 | NaOtBu | Toluene | 100 | ~80-90 |
| Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 100 | ~85-95 |
| Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | t-BuOH | 100 | ~75-85 |
| N-Methylaniline | BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | ~70-80[14] |
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[16][17] It is particularly effective with electron-deficient alkenes such as acrylates and styrenes.[18]
Causality and Mechanistic Insight
The reaction mechanism involves several key steps:[16]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product. This step dictates the regioselectivity and typically favors the trans isomer.[17]
-
Base-mediated Regeneration: The resulting H-Pd-Br species is neutralized by a base (e.g., triethylamine), regenerating the Pd(0) catalyst.[16]
Phosphine-free catalyst systems, such as those using palladium acetate, are often effective, especially with more reactive aryl bromides.[18][19]
Figure 5: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol: Synthesis of (E)-Ethyl 3-(4-chloro-1H-indol-3-yl)acrylate
This protocol outlines a typical phosphine-free Heck coupling.[19]
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq.) and Pd(OAc)₂ (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent/Solvent Addition: Add anhydrous DMF (5 mL), followed by ethyl acrylate (1.5 mmol, 1.5 eq.) and triethylamine (3.0 mmol, 3.0 eq.).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-18 hours.
-
Monitoring & Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the trans-alkene product.
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ | TEA | DMF | 100 | ~75-85 |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 110 | ~70-80[18] |
| n-Butyl acrylate | Pd(OAc)₂ | TEA | DMF | 100 | ~70-80 |
| Acrylonitrile | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | ~65-75 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, functionalized indole derivatives. Its differential reactivity allows for selective, high-yield transformations at the C3 position via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a practical resource for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular entities with significant potential.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection of 3-Bromo-4-chloro-1H-indole
Introduction: The Critical Role of N-Protection in the Synthesis of Indole-Based Drug Candidates
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] However, the reactivity of the indole nitrogen (N-H) often complicates synthetic routes, necessitating the use of protecting groups. The N-H proton is acidic and can interfere with a variety of reactions, including metallations, cross-couplings, and reactions involving strong bases or electrophiles. N-protection transforms the indole into a more stable and manageable substrate, enabling precise chemical modifications at other positions of the indole ring.[2][3]
For complex indoles such as 3-Bromo-4-chloro-1H-indole, a valuable building block in drug discovery, effective N-protection is paramount. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the indole nitrogen, making the selection of an appropriate protecting group and reaction conditions a critical consideration. This guide provides a detailed overview of robust protocols for the N-protection of this compound, with a focus on practical application in a research and drug development setting.
Choosing the Right Armor: A Comparative Analysis of Protecting Groups for this compound
The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent synthetic steps, and readily removable under mild conditions that do not affect other functional groups. For this compound, several protecting groups are commonly employed, each with its own set of advantages and disadvantages.
| Protecting Group | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Easily introduced; generally stable to a wide range of non-acidic conditions; removable under mild acidic conditions.[4][5] | Can be cleaved under some Lewis acid conditions and strong nucleophilic attack.[6][7] |
| Ts (Tosyl) | Highly stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments.[8] | Removal often requires harsh conditions, such as strong reducing agents or bases at elevated temperatures.[3][9][10] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to a wide range of conditions, including those that cleave Boc groups; removable under specific fluoride-based or acidic conditions.[11] | Introduction and removal conditions might not be compatible with all substrates. |
The choice of protecting group will ultimately depend on the planned synthetic route. For multi-step syntheses involving a variety of reagents, a highly stable group like tosyl might be necessary. For shorter sequences or when milder deprotection is required, Boc or SEM are often preferred.
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed procedures for the N-protection of this compound with Boc, Tosyl, and SEM protecting groups.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add Boc₂O (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.[12][13][14]
Protocol 2: N-Tosyl Protection of this compound
This protocol details the protection of the indole nitrogen with a tosyl (Ts) group using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The use of a strong base like sodium hydride ensures complete deprotonation of the indole nitrogen, favoring N-sulfonylation.
Workflow for N-Tosyl Protection
Caption: Workflow for the N-Tosyl protection of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 3-bromo-4-chloro-1-tosyl-1H-indole.[15][16]
Protocol 3: N-SEM Protection of this compound
This protocol describes the use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to protect the indole nitrogen. This method also utilizes a strong base to deprotonate the indole nitrogen prior to the addition of the electrophile.
Workflow for N-SEM Protection
Caption: Workflow for the N-SEM protection of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour to ensure complete deprotonation.[3]
-
Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC analysis.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain 3-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation; poor quality of reagents. | Ensure the use of anhydrous solvents and fresh, high-quality NaH. Consider using a stronger base like potassium tert-butoxide. |
| Side Product Formation (C3-alkylation) | Use of a less ionic base counter-ion. | Employ bases with ionic counterions such as Na⁺ or K⁺ to favor N-alkylation.[3] |
| Difficult Deprotection | The protecting group is too stable for the desired deprotection conditions. | Plan the synthetic route carefully and choose a protecting group that can be removed under conditions compatible with the rest of the molecule. For instance, if acidic conditions are to be avoided, a SEM group might be preferable to a Boc group. |
Deprotection Strategies
The removal of the protecting group is a crucial final step in many synthetic sequences. The choice of deprotection method should be guided by the stability of the functional groups present in the molecule.
-
Boc Deprotection: Typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). Milder methods, such as using oxalyl chloride in methanol, have also been reported.[3] Microwave-assisted deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also be effective, especially for recalcitrant substrates.[6]
-
Tosyl Deprotection: This can be challenging due to the stability of the N-Ts bond.[3] Methods include using strong reducing agents like sodium in liquid ammonia, or milder conditions such as cesium carbonate in a mixture of THF and methanol.[9][10]
-
SEM Deprotection: Commonly removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions.
Conclusion
The N-protection of this compound is a fundamental step in the synthesis of more complex molecules for drug discovery and development. The choice of protecting group should be made strategically, considering the entire synthetic route. The protocols provided herein offer reliable methods for the introduction of Boc, Tosyl, and SEM protecting groups, and should serve as a valuable resource for researchers in the field. Careful execution of these protocols, along with thoughtful consideration of the deprotection strategy, will enable the successful synthesis of a wide range of indole-based compounds.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. mdpi.org [mdpi.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PubChemLite - 3-bromo-4-chloroindole, n-boc protected (C13H13BrClNO2) [pubchemlite.lcsb.uni.lu]
- 13. 1-Boc-3-bromo-4-chloroindole | 914349-33-0 [chemicalbook.com]
- 14. 1-Boc-3-bromo-4-chloroindole | 914349-33-0 [amp.chemicalbook.com]
- 15. 3-Bromo-4-chloro-1-tosyl-1H-indole [chembk.com]
- 16. 3-BroMo-4-chloro-1-(p-toluenesulfonyl)indole|lookchem [lookchem.com]
Application Notes and Protocols for the Regioselective Lithiation of 3-Bromo-4-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of C3-Functionalized 4-Chloroindoles
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a vast spectrum of biological activities. The targeted functionalization of the indole core is paramount for the development of novel therapeutic agents. Specifically, the introduction of substituents at the C3-position of 4-chloroindoles opens avenues to a diverse array of complex molecules. The 4-chloro substitution provides a handle for further modifications and can significantly influence the electronic properties and biological profile of the final compound.
This application note provides a comprehensive guide to the reaction conditions for the selective lithiation of 3-bromo-4-chloro-1H-indole, a critical step for its subsequent functionalization. The protocol herein is grounded in the principles of organometallic chemistry, emphasizing safety, efficiency, and reproducibility.
The Chemistry of Selective Lithiation: A Mechanistic Overview
The successful synthesis of 3-substituted-4-chloroindoles via lithiation hinges on a selective lithium-halogen exchange at the C3 position. The general reactivity trend for lithium-halogen exchange is I > Br > Cl, which dictates that the bromine atom at the C3 position will react preferentially over the chlorine atom at C4.
A critical aspect of this transformation is the protection of the indole nitrogen. The acidic N-H proton would otherwise be readily deprotonated by the organolithium reagent, consuming the reagent and potentially leading to undesired side reactions. Furthermore, an appropriate N-protecting group can stabilize the resulting 3-lithioindole intermediate, preventing its rearrangement to the thermodynamically more stable 2-lithio isomer. Bulky silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), have proven to be particularly effective in this regard.
The choice of the organolithium reagent is also crucial. Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly employed for lithium-halogen exchange. t-BuLi is generally more reactive and is often preferred for this transformation, especially at low temperatures. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at cryogenic temperatures (e.g., -78 °C) to ensure the stability of the highly reactive organolithium species.
Following the selective lithium-halogen exchange, the resulting 3-lithio-4-chloro-1H-indole intermediate can be trapped in situ with a wide range of electrophiles, allowing for the introduction of various functional groups at the C3 position.
Key Reaction Parameters and Their Impact
The success of the lithiation of this compound is contingent on the careful control of several key parameters. The following table summarizes these parameters and their influence on the reaction outcome.
| Parameter | Recommended Condition | Rationale and Impact on Reaction |
| N-Protecting Group | TBDMS, TIPS | Prevents N-H deprotonation, stabilizes the 3-lithio intermediate, and prevents rearrangement. Bulky groups are preferred. |
| Organolithium Reagent | t-BuLi (1.1-1.2 eq.) or n-BuLi (1.1-1.2 eq.) | t-BuLi is more reactive and often preferred for Br/Li exchange. A slight excess ensures complete conversion. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the organolithium species. Must be rigorously dried. |
| Temperature | -78 °C | Critical for the stability of the organolithium reagent and the lithiated indole intermediate, minimizing side reactions. |
| Reaction Time | 30-60 minutes for lithiation | Sufficient for complete lithium-halogen exchange at low temperatures. |
| Electrophile | Varies (e.g., DMF, aldehydes, alkyl halides) | The choice of electrophile determines the functional group introduced at the C3 position. |
| Quenching | Saturated aqueous NH₄Cl | Safely neutralizes any remaining organolithium species. |
Experimental Protocols
Safety First: Handling Pyrophoric Reagents
Organolithium reagents such as n-BuLi and t-BuLi are highly pyrophoric and react violently with water and air.[1][2] All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[1][3][4] Always work in a well-ventilated fume hood and have a Class D fire extinguisher readily available.[1]
Protocol 1: N-Protection of this compound with TBDMSCl
This protocol describes the protection of the indole nitrogen, a prerequisite for the subsequent lithiation step.
Materials:
-
This compound
-
n-Butyllithium (1.6 M in hexanes)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous THF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may turn slightly colored.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(tert-butyldimethylsilyl)-3-bromo-4-chloro-1H-indole.
Caption: Workflow for N-protection of this compound.
Protocol 2: Selective Lithiation and Electrophilic Trapping
This protocol details the core lithiation reaction and subsequent functionalization with an electrophile, exemplified by the synthesis of 4-chloro-1H-indole-3-carbaldehyde.
Materials:
-
N-(tert-butyldimethylsilyl)-3-bromo-4-chloro-1H-indole
-
tert-Butyllithium (1.7 M in pentane)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(tert-butyldimethylsilyl)-3-bromo-4-chloro-1H-indole (1.0 eq).
-
Dissolve the protected indole in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn yellow.
-
Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Slowly add anhydrous DMF (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product containing the N-TBDMS protected 4-chloro-1H-indole-3-carbaldehyde can be deprotected using standard methods (e.g., tetrabutylammonium fluoride in THF) and then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-1H-indole-3-carbaldehyde.[5]
Caption: Workflow for lithiation and electrophilic trapping.
Troubleshooting and Optimization
-
Incomplete reaction: If the starting material persists, ensure all reagents and solvents are strictly anhydrous. The titer of the organolithium reagent can also be checked. Increasing the equivalents of the organolithium reagent slightly (e.g., to 1.2 eq) may improve conversion.
-
Low yield: Poor recovery can result from instability of the lithiated intermediate. Maintain the temperature strictly at or below -78 °C during the lithiation and trapping steps. Ensure rapid and efficient work-up.
-
Formation of side products: The presence of undesired products may indicate rearrangement of the lithiated intermediate or reaction with the solvent. Ensure low temperatures are maintained and consider using a more sterically hindering protecting group if rearrangement is suspected.
Conclusion
The selective lithiation of this compound is a powerful and versatile method for the synthesis of a wide range of C3-functionalized 4-chloroindoles. By carefully controlling the reaction conditions, particularly through the use of an appropriate N-protecting group and cryogenic temperatures, high yields and selectivity can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors. Adherence to strict safety protocols when handling pyrophoric organolithium reagents is of utmost importance.
References
- 1. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. purdue.edu [purdue.edu]
- 5. 4-Chloro-1H-indole-3-carbaldehyde - Advanced Biochemicals [advancedbiochemicals.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-4-chloro-1H-indole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets, including the highly sought-after family of protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. The strategic functionalization of the indole core allows for the precise tuning of a compound's steric and electronic properties to achieve high potency and selectivity for a specific kinase target.
Within this context, halogenated indoles serve as exceptionally versatile synthetic intermediates. 3-Bromo-4-chloro-1H-indole, in particular, offers two distinct reaction sites for diversification. The bromine atom at the C3 position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. The chlorine atom at the C4 position, while less reactive to typical cross-coupling conditions, significantly influences the electronic properties of the indole ring and can serve as a key interaction point within a kinase's ATP-binding site or be a site for later-stage modification.
These application notes provide a detailed guide to the synthetic utility of this compound, focusing on two of the most powerful and widely used transformations in modern drug discovery: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These protocols are designed to be self-validating, with explanations of the underlying chemical principles and best practices to ensure reproducible and high-yielding syntheses of potential kinase inhibitor scaffolds.
Core Synthetic Strategies: Diversification at the C3 Position
The bromine at the C3 position of this compound is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad functional group tolerance and generally mild reaction conditions.
Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of kinase inhibitor synthesis, this reaction is frequently employed to introduce aryl or heteroaryl groups that can mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region. A common and valuable moiety to introduce is a pyridine ring, as seen in numerous potent kinase inhibitors.
This protocol describes a representative Suzuki-Miyaura coupling to synthesize a key kinase inhibitor scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields, and optimization may be required for different boronic acid partners.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), pyridine-4-boronic acid (1.2-1.5 eq), and K₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen. The presence of oxygen can lead to catalyst degradation and formation of side products.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05-0.10 eq). The catalyst loading should be optimized for the specific reaction scale.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the indole starting material should be in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can often significantly reduce reaction times.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-(Pyridin-4-yl)-4-chloro-1H-indole.
| Parameter | Condition | Rationale & Citation |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides, known for its stability and efficiency.[4] |
| Base | K₂CO₃ or Cs₂CO₃ | An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O | A polar aprotic solvent mixture that effectively solubilizes both the organic and inorganic reagents. Water is crucial for the activity of the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage that is central to a vast number of kinase inhibitors. This reaction allows for the coupling of an aryl halide with a primary or secondary amine. For kinase inhibitor synthesis, this enables the introduction of substituted anilines or other amino-heterocycles that can form key interactions with the kinase active site.
This protocol provides a general method for the C-N coupling of this compound with an aromatic amine. The choice of ligand is particularly critical in Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-amino-N-methylbenzamide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane or Toluene, anhydrous
-
Argon or Nitrogen gas
-
Schlenk tube or sealed vial
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.05 eq) and Xantphos (0.02-0.10 eq) to a Schlenk tube. Add the anhydrous solvent (dioxane or toluene) and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add this compound (1.0 eq), the substituted aniline (1.1-1.5 eq), and the base (Cs₂CO₃ or NaOtBu, 1.5-2.5 eq). NaOtBu is a stronger base and may be required for less reactive amines, but it is also more sensitive to air and moisture.[5]
-
Inert Atmosphere: Seal the tube and ensure the headspace is filled with inert gas.
-
Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to afford the desired N-Aryl-4-chloro-1H-indol-3-amine product.
| Parameter | Condition | Rationale & Citation |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A highly effective and versatile catalyst system for C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[1] |
| Base | Cs₂CO₃ or NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[5] |
| Solvent | Dioxane or Toluene | Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. |
| Temperature | 90-120 °C | Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium(0) center. |
Best Practices and Troubleshooting
-
Inert Conditions: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to oxygen. The use of Schlenk techniques or a glovebox is highly recommended to ensure high yields and prevent catalyst decomposition. All solvents and liquid reagents should be thoroughly degassed prior to use.
-
Reagent Quality: The purity of reagents, particularly the boronic acid/ester and the amine, is crucial. Impurities can inhibit the catalyst. Boronic acids are prone to dehydration to form boroxines, which can affect stoichiometry and reactivity.
-
N-Protection: For some sensitive substrates or multi-step syntheses, protection of the indole N-H may be necessary to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). These can typically be removed under acidic or fluoride-mediated conditions, respectively.
-
Catalyst and Ligand Screening: The protocols provided are based on commonly successful conditions. However, for challenging substrates, screening of different palladium sources (e.g., Pd(OAc)₂), ligands (e.g., SPhos, RuPhos for Buchwald-Hartwig; SPhos, tBu₃P for Suzuki), and bases may be necessary to optimize the reaction yield.
Conclusion
This compound is a high-value starting material for the construction of diverse libraries of potential kinase inhibitors. The strategic application of robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient pathway to novel 3,4-disubstituted indole scaffolds. The protocols and insights provided in these application notes serve as a foundational guide for researchers in drug discovery, enabling the rational design and synthesis of the next generation of targeted therapeutics.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Characterization of 3-Bromo-4-chloro-1H-indole
Abstract
This comprehensive guide provides a suite of detailed analytical techniques and protocols for the thorough characterization of 3-Bromo-4-chloro-1H-indole, a halogenated indole derivative of significant interest in pharmaceutical and chemical research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation, purity assessment, and quantitative analysis. This document emphasizes the causality behind experimental choices and provides self-validating systems to ensure data integrity and reproducibility. Techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction.
Introduction: The Significance of this compound
Halogenated indoles, such as this compound, represent a critical class of heterocyclic compounds. The indole scaffold is a foundational structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The presence of halogen substituents, in this case, bromine and chlorine, profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This makes this compound and its analogues valuable building blocks in medicinal chemistry and materials science.
Accurate and comprehensive characterization is paramount to ensure the identity, purity, and quality of these compounds, which is a prerequisite for their application in drug discovery and development. This guide provides the analytical workflows to achieve this with confidence.
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, and their combined application offers a holistic understanding of the compound's structure and purity.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The substitution pattern on the indole ring can be definitively assigned.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. This is crucial for confirming the carbon skeleton and the position of the halogen substituents.
Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Concentration: Accurately weigh approximately 5-10 mg of the this compound product.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
Data Acquisition Parameters (Example)
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Sequence | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Expected Spectral Features and Interpretation
The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
¹H NMR:
-
The N-H proton will appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm).
-
The proton at the C2 position will be a singlet in the aromatic region.
-
The protons on the benzene ring (C5, C6, C7) will exhibit a characteristic splitting pattern (e.g., doublets, triplets, or multiplets) depending on their coupling with each other.[3]
-
-
¹³C NMR:
-
The carbon atoms directly bonded to the halogens (C3 and C4) will be significantly shifted.
-
The number of signals will correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Patterns
Mass spectrometry is indispensable for determining the molecular weight of this compound and confirming its elemental composition. The unique isotopic signatures of bromine and chlorine provide a definitive confirmation of their presence.
The Power of Isotopic Distribution
-
Chlorine: Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to M and M+2 peaks in a roughly 3:1 intensity ratio.[4]
-
Bromine: Possesses two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in M and M+2 peaks with nearly equal intensity (1:1 ratio).[4][5]
For a molecule containing one chlorine and one bromine atom, a characteristic pattern of M, M+2, and M+4 peaks will be observed.[6]
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Recommended MS Techniques and Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Ideal for analyzing the purity of volatile and thermally stable compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Suitable for a broader range of compounds, including those that are less volatile or thermally labile.
-
Sample Preparation: Dissolve the sample in the mobile phase, typically a mixture of acetonitrile and water.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Chromatographic Techniques: Purity Assessment and Quantification
Chromatography is essential for determining the purity of the synthesized this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity analysis and quantification.[7][8]
Protocol for Purity Analysis:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is a 60:40 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, typically around 270-290 nm for indoles).[9]
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Injection and Analysis: Inject 10 µL of the sample solution and run the analysis. Purity is determined by the area percentage of the main peak.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile compounds and detecting any residual solvents. The protocol is similar to that for GC-MS, but with an FID detector.
Spectroscopic Confirmation: FTIR and UV-Vis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretch: Around 1350-1250 cm⁻¹.
-
C-Cl and C-Br stretches: In the fingerprint region below 1000 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[10]
Protocol:
-
Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
-
Expected Spectra: Indole and its derivatives typically show two main absorption bands, one around 270-290 nm and another at shorter wavelengths.[9][11]
Single-Crystal X-ray Diffraction: The Definitive Structure
For an unambiguous determination of the three-dimensional structure and absolute stereochemistry (if applicable), single-crystal X-ray diffraction is the gold standard.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution.[12]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions.[13][14]
Data Summary and Reporting
A comprehensive characterization report for this compound should include the following:
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | List of observed shifts and multiplicities |
| ¹³C NMR | Chemical Shifts (δ, ppm) | List of observed shifts |
| HRMS | Calculated m/z | [M+H]⁺ or [M-H]⁻ |
| Found m/z | [M+H]⁺ or [M-H]⁻ | |
| HPLC | Purity (%) | Area percentage of the main peak |
| Retention Time (min) | ||
| FTIR | Key Absorptions (cm⁻¹) | N-H, C-H, C=C, etc. |
| UV-Vis | λmax (nm) | Wavelengths of maximum absorbance |
| Melting Point | (°C) |
Conclusion
The analytical methodologies detailed in this guide provide a robust and reliable framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the structure, confirm the identity, and assess the purity of this important chemical entity, ensuring the integrity and reproducibility of their research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. iucrdata.iucr.org [iucrdata.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
Application Note: A Scalable and Regioselective Synthesis of 3-Bromo-4-chloro-1H-indole
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-Bromo-4-chloro-1H-indole, a key building block in medicinal chemistry and pharmaceutical development. The described methodology focuses on the direct C-3 bromination of 4-chloro-1H-indole using N-Bromosuccinimide (NBS), a reagent well-suited for large-scale applications due to its solid nature and predictable reactivity. This guide emphasizes process safety, mechanistic rationale, and practical purification techniques to ensure high yield and purity, meeting the stringent demands of drug discovery professionals.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and pharmaceuticals.[1] Halogenated indoles, in particular, serve as versatile intermediates, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The specific substitution pattern of this compound makes it a valuable precursor for targeting various biological pathways, where the strategic placement of halogen atoms can significantly modulate pharmacological properties such as binding affinity and metabolic stability.[2]
The development of a scalable synthetic route is crucial for transitioning a compound from laboratory-scale research to preclinical and clinical development.[3] This protocol is designed to be efficient, reproducible, and adaptable to multi-gram and kilogram-scale production.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route is the electrophilic aromatic substitution at the C-3 position of the indole ring.
Reaction Scheme:
Caption: Electrophilic bromination of 4-chloro-1H-indole.
The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The C-3 position is the most nucleophilic and kinetically favored site for substitution, which allows for high regioselectivity.[1] N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for several key reasons in a scale-up context:
-
Safety: NBS is a crystalline solid, which is significantly easier and safer to handle, weigh, and dispense compared to highly corrosive and volatile liquid bromine.[4][5][6]
-
Selectivity: It is a milder source of electrophilic bromine (Br⁺), which helps to minimize over-bromination and other side reactions.
-
Byproducts: The reaction byproduct is succinimide, which is water-soluble and easily removed during aqueous work-up.
The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) at low temperatures (0-5 °C) to control the reaction rate and dissipate the heat generated, thereby preventing the formation of undesired impurities.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Amount | Molar Equiv. |
| 4-Chloro-1H-indole | C₈H₆ClN | 151.59 | 25234-29-3 | 100.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | 122.8 g | 1.05 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | 1.0 L | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | 3.0 L | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | 1.0 L | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | 1.0 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | ~100 g | - |
Equipment:
-
5 L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Thermocouple and temperature controller
-
Addition funnel or powder dispenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (ice-water or chiller)
-
Large separatory funnel (5 L)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with an overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere.
-
Charging Reactants: Charge the reactor with 4-chloro-1H-indole (100.0 g) and N,N-Dimethylformamide (1.0 L). Begin stirring to form a clear solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath or a circulating chiller.
-
NBS Addition: Add N-Bromosuccinimide (122.8 g) to the cooled solution in small portions over 1-2 hours. Rationale: Portion-wise addition is critical to control the reaction exotherm and prevent a rapid temperature increase, which could lead to the formation of di-brominated and other side products. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the full addition of NBS, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC. (TLC system: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a separate vessel containing 1 L of ice-cold saturated sodium thiosulfate solution with vigorous stirring. This will quench any unreacted NBS.
-
Extraction and Wash: Transfer the quenched mixture to a 5 L separatory funnel. Add ethyl acetate (1.5 L) and shake well. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 750 mL). Combine all organic layers. Wash the combined organic phase with water (2 x 1 L) and finally with brine (1 L) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (~100 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification by Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot toluene or a hexane/ethyl acetate mixture to dissolve the solid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[7]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The expected yield is typically in the range of 80-90%.
Process Safety and Hazard Management
All operations should be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals.
-
4-Chloro-1H-indole: May cause skin and eye irritation. Handle with standard PPE.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent. It is corrosive and can cause severe skin and eye burns. Avoid contact with combustible materials. Keep away from heat.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[6]
-
Exotherm Control: The bromination reaction is exothermic. Strict adherence to slow, portion-wise addition of NBS and maintaining low temperatures is essential to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste containing DMF should be collected for proper disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Item - Highly Regioselective and Practical Synthesis of 5âBromo-4-chloro-3-nitro-7-azaindole - American Chemical Society - Figshare [acs.figshare.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-chloro-1H-indole
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot your experiments and optimize your synthetic route.
I. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Final Bromination Step
Question: I'm attempting to brominate 4-chloro-1H-indole to obtain this compound using N-bromosuccinimide (NBS), but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the electrophilic bromination of indoles are a common challenge, often stemming from several factors. The indole nucleus is highly reactive, and direct bromination can lead to multiple side products.[1]
Causality and Recommended Solutions:
-
Over-bromination and Side Reactions: The high electron density of the indole ring, particularly at the C3 position, makes it susceptible to further bromination or oxidation.[2]
-
Solution: Carefully control the stoichiometry of NBS. Use of 1.0 equivalent of NBS is crucial. The reaction should be conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. A detailed procedure involves dissolving the N-protected 4-chloroindole in an anhydrous aprotic solvent like THF or DMF, cooling the solution, and then adding NBS portion-wise.[3]
-
-
Instability of the Starting Material or Product: Unprotected indoles can be unstable under acidic conditions that may be generated during the reaction. The product, this compound, can also be prone to decomposition.
-
Solution: Implement an N-protection strategy. Protecting the indole nitrogen with a suitable group, such as tert-butyldimethylsilyl (TBDMS) or tosyl (Ts), can enhance stability and prevent side reactions at the nitrogen atom.[3][4] The TBDMS group, for instance, can be introduced by treating the indole with a strong base like butyllithium followed by the addition of TBDMS-Cl.[3]
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient activation or reaction time.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for an adequate amount of time at the optimal temperature before quenching.
-
Issue 2: Poor Regioselectivity during Bromination
Question: My bromination of 4-chloro-1H-indole is yielding a mixture of isomers, including di-brominated species and bromination at other positions on the indole ring. How can I achieve selective bromination at the C3 position?
Answer:
Achieving high regioselectivity in the bromination of substituted indoles is critical. The electronic properties of the substituent at the C4 position (in this case, chlorine) and the reaction conditions play a significant role in directing the electrophilic attack.[5]
Causality and Recommended Solutions:
-
Electronic Effects: While the C3 position is the most nucleophilic, the chloro group at C4 is an electron-withdrawing group, which can influence the reactivity of the entire ring system.
-
Solution: The choice of brominating agent and solvent can significantly impact regioselectivity. Using a milder brominating agent or a solvent system that can modulate the reactivity of the NBS may be beneficial. For instance, conducting the reaction in a less polar solvent might favor C3 bromination.
-
-
N-H Acidity and Reactivity: The acidic proton on the indole nitrogen can interfere with the reaction, leading to undesired side products.
-
Solution: As mentioned previously, N-protection is a highly effective strategy to ensure that the reaction occurs selectively on the pyrrole ring.[6][7] Electron-withdrawing protecting groups like Boc or sulfonyl groups can decrease the electron density of the ring, potentially requiring slightly harsher conditions but often leading to cleaner reactions.[8] Conversely, silyl protecting groups have less impact on the ring's electron density.[8]
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling with the purification of this compound. Column chromatography is not giving me a clean separation from byproducts. What are some effective purification strategies?
Answer:
Purification of halogenated indoles can be challenging due to their similar polarities and potential instability on silica gel.
Causality and Recommended Solutions:
-
Product Instability on Silica Gel: Some bromoindoles can decompose on silica gel, especially if the silica is slightly acidic.[3]
-
Solution: Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column. Additionally, perform the chromatography as quickly as possible.[3]
-
-
Co-elution of Impurities: Side products, such as isomeric or di-brominated indoles, may have very similar retention factors (Rf) to the desired product.
-
Solution:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective method for purification.
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the impurities are difficult to separate on silica.
-
Derivative Formation: In some cases, it may be beneficial to proceed with the N-protected intermediate to the next synthetic step and deprotect at a later stage, as the protected compound may have more favorable chromatographic properties.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the 4-chloro-1H-indole precursor?
A common and effective method for synthesizing 4-chloroindoles is through the Fischer Indole Synthesis . However, a more direct approach for introducing the chloro group at the 4-position can be achieved via a Sandmeyer reaction .[9][10] This typically involves the diazotization of a suitably substituted aniline, followed by a copper(I) chloride-mediated displacement of the diazonium group.[11][12]
Workflow for Sandmeyer Reaction:
Caption: Sandmeyer reaction workflow for chlorination.
Q2: Are there any specific safety precautions I should take during the synthesis of this compound?
Yes, several safety precautions are essential:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Strong Bases: Reagents like butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques.[3]
-
Solvents: Anhydrous solvents like THF and DMF should be handled with care. DMF is a potential reproductive toxin.
-
Halogenated Compounds: The final product and intermediates are halogenated organic compounds. Assume they are toxic and handle them with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q3: Can I use liquid bromine instead of NBS for the bromination step?
While liquid bromine can be used for electrophilic bromination, it is generally not recommended for indole systems. Liquid bromine is highly reactive and less selective than NBS, which often leads to over-bromination and the formation of a complex mixture of products.[13] NBS is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, which is advantageous for achieving the desired monobromination at the C3 position.
Q4: How does N-protection affect the subsequent reactivity of the this compound?
The choice of N-protecting group can significantly influence the reactivity in subsequent reactions, such as cross-coupling.
-
Electron-withdrawing groups (e.g., Boc, Ts): These groups decrease the electron density of the indole ring, which can be beneficial for certain reactions but may hinder others. For example, a tosyl group is often essential for efficient iodination via halide exchange.[4]
-
Electron-donating or neutral groups (e.g., silyl groups): These have a smaller electronic impact and can be readily removed under mild conditions.[8] The choice of protecting group should be guided by the planned subsequent transformations.[14]
III. Experimental Protocols
Protocol 1: N-Protection of 4-chloro-1H-indole with TBDMS
-
To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add 4-chloro-1H-indole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C3-Bromination of N-TBDMS-4-chloro-1H-indole
-
Dissolve the N-TBDMS-4-chloro-1H-indole (1.0 eq) in anhydrous THF in a flask protected from light.
-
Cool the solution to -78 °C.
-
Add N-bromosuccinimide (NBS, 1.05 eq), recrystallized from water, portion-wise over 15 minutes.
-
Stir the reaction mixture in the dark at -78 °C for 2 hours, monitoring the progress by TLC.
-
Allow the reaction to warm to room temperature.
-
Add hexane and a small amount of pyridine, then filter the suspension through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product immediately by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient to yield 3-Bromo-4-chloro-1-(tert-butyldimethylsilyl)-1H-indole.[3]
IV. Data Presentation
| Reagent/Condition | Protocol 1: N-Protection | Protocol 2: C3-Bromination |
| Starting Material | 4-chloro-1H-indole | N-TBDMS-4-chloro-1H-indole |
| Key Reagent | n-BuLi, TBDMS-Cl | N-Bromosuccinimide (NBS) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | -78 °C to RT | -78 °C to RT |
| Typical Yield | >90% | 80-90% |
V. Logical Relationships
Caption: Interplay of challenges and solutions in the synthesis.
VI. References
-
Benchchem. Technical Support Center: N-Protection of Indole Derivatives. --INVALID-LINK--
-
Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. --INVALID-LINK--
-
ResearchGate. A New Protecting-Group Strategy for Indoles. --INVALID-LINK--
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. --INVALID-LINK--
-
Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons - Bridgewater State University. --INVALID-LINK--
-
Wikipedia. Sandmeyer reaction. --INVALID-LINK--
-
Chen, N., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. --INVALID-LINK--
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. --INVALID-LINK--
-
ResearchGate. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. --INVALID-LINK--
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. --INVALID-LINK--
-
J&K Scientific LLC. Sandmeyer Reaction. --INVALID-LINK--
-
BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--
-
ResearchGate. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. --INVALID-LINK--
-
Mirage News. (2024). Quick, Versatile Technique for Selective Bromination of Indoles. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. --INVALID-LINK--
-
Organic Syntheses. 1H-Indole, 3-ethyl-. --INVALID-LINK--
References
- 1. miragenews.com [miragenews.com]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Bromo-4-chloro-1H-indole
Welcome to the technical support center for challenging heterocyclic syntheses. This guide is dedicated to researchers, scientists, and drug development professionals encountering difficulties in the synthesis of 3-Bromo-4-chloro-1H-indole, a key intermediate in medicinal chemistry. Our goal is to provide a comprehensive resource built on established chemical principles and field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields in this synthesis are typically traced back to three primary factors: lack of regioselectivity, product instability, and starting material degradation. The indole ring is highly activated towards electrophilic substitution, making it prone to over-bromination. The C3 position is the most nucleophilic, but reactions with aggressive brominating agents can lead to the formation of di- or tri-brominated species. Furthermore, the final 3-bromoindole product can be unstable, especially during purification on silica gel or under acidic workup conditions.[1]
Q2: My TLC shows multiple spots after the reaction. What are the likely byproducts?
The most common byproduct is the 2,3-dibromo-4-chloro-1H-indole , resulting from over-bromination. You will also likely see unreacted 4-chloro-1H-indole . Depending on the conditions, minor amounts of other isomers could form, but the C3-bromo and C2,C3-dibromo adducts are the most electronically favored.
Q3: Is protecting the indole nitrogen (N-H) necessary before bromination?
While not strictly mandatory, N-protection is a highly recommended strategy for improving yield and reproducibility. The N-H proton is acidic and can interfere with certain reagents. Protecting the nitrogen, for instance with a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, offers several advantages:
-
Prevents N-Bromination: It eliminates the possibility of side reactions at the nitrogen atom.
-
Enhances Regioselectivity: It electronically deactivates the ring slightly, which can help temper the reaction and prevent over-bromination.
-
Improves Stability: N-protected indoles are often more stable and easier to handle and purify than their N-H counterparts.[1]
The trade-off is the addition of protection and deprotection steps to your synthesis, which adds to the overall step count but often results in a higher overall yield of pure product.
Q4: What is the most effective brominating agent for this synthesis?
The choice of brominating agent is critical for controlling selectivity. While molecular bromine (Br₂) can be used, it is highly reactive and frequently leads to the formation of multiple products. Milder, more selective reagents are strongly preferred.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | THF or DMF, -78 °C to RT | Excellent C3-selectivity, easy to handle solid, widely used.[1][2] | Must be fresh or recrystallized; can initiate radical pathways if not controlled. |
| Pyridinium Bromide Perbromide | Pyridine or THF | Mild, selective for C3. | Can be less reactive than NBS, requiring longer reaction times. |
| Dibromoisocyanuric acid (DBI) | H₂SO₄ or organic solvent | Highly effective and often more reactive than NBS under specific conditions.[3] | Requires careful handling; reactivity can be difficult to control. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Various organic solvents | Mild and efficient source of electrophilic bromine. | May offer little advantage over NBS for this specific transformation. |
For most applications, N-Bromosuccinimide (NBS) provides the best balance of reactivity, selectivity, and ease of handling.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: The reaction is stalled; TLC shows mostly unreacted 4-chloro-1H-indole.
-
Potential Cause A: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can decompose over time.
-
Corrective Action: Use freshly recrystallized NBS for the reaction. To recrystallize, dissolve NBS in a minimum amount of hot water, cool slowly to form crystals, filter, and dry thoroughly under vacuum.[1]
-
-
Potential Cause B: Insufficient Activation. The 4-chloro substituent slightly deactivates the indole ring compared to the parent indole.
-
Corrective Action: If using a very mild brominating agent, a slight increase in temperature may be needed. After adding the reagent at low temperature (e.g., -78 °C), allow the reaction to warm slowly to 0 °C or room temperature, monitoring carefully by TLC every 15-30 minutes.
-
Problem 2: Significant formation of a less polar byproduct, suspected to be 2,3-dibromo-4-chloro-1H-indole.
-
Potential Cause A: Over-Equivalence or Rapid Addition of Brominating Agent. Adding too much brominating agent, or adding it too quickly, creates a high local concentration, promoting a second bromination at the C2 position.
-
Corrective Action: Carefully control the stoichiometry, using no more than 1.0 equivalent of NBS. Prepare a solution of NBS in the reaction solvent (e.g., DMF or THF) and add it dropwise to the cooled indole solution over 30-60 minutes.
-
-
Potential Cause B: Reaction Temperature is Too High. Higher temperatures increase the rate of the second bromination reaction.
-
Corrective Action: Maintain a low temperature (ideally -78 °C with a dry ice/acetone bath) during the addition of the brominating agent.[1] Let the reaction stir at this temperature for a designated time before slowly warming.
-
Problem 3: The desired product appears on TLC, but decomposes during workup or column chromatography.
-
Potential Cause A: Acidity. 3-Bromoindoles are often sensitive to acid. Workup procedures involving acid washes or prolonged exposure to standard silica gel (which is slightly acidic) can cause decomposition.
-
Corrective Action:
-
Neutral Workup: Quench the reaction with a mild reducing agent like aqueous sodium thiosulfate, then wash the organic layer with saturated sodium bicarbonate solution followed by brine.
-
Deactivated Silica: For column chromatography, use silica gel that has been pre-treated with triethylamine. Prepare a slurry of silica in your chosen eluent system containing 1% triethylamine, pack the column, and run the purification. This neutralizes active sites on the silica.
-
-
-
Potential Cause B: Product Instability. The C-Br bond at the 3-position can be labile.
-
Corrective Action: Minimize the time the product is in solution or on the column. Use the purified product immediately in the next step if possible. If storage is necessary, keep it as a solid under an inert atmosphere (argon or nitrogen) at low temperature (≤ 4 °C).[1]
-
Visual Workflow and Troubleshooting Logic
A robust synthetic strategy involves N-protection to maximize control and yield.
References
Technical Support Center: Purification of 3-Bromo-4-chloro-1H-indole
Welcome to the technical support center for the purification of 3-Bromo-4-chloro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this important heterocyclic building block from complex reaction mixtures.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical issues that can arise during the purification workflow.
Q1: My post-reaction TLC plate shows multiple spots. What are the likely impurities and how can I approach the separation?
Answer: A complex Thin-Layer Chromatography (TLC) profile is common after the synthesis of halogenated indoles. The spots likely correspond to unreacted starting material, the desired product, and various side products.
-
Starting Material (4-chloro-1H-indole): If the reaction did not go to completion, you would see the starting material. It is less polar than the brominated product but this can vary.
-
Desired Product (this compound): This is your target compound.
-
Over-brominated Species (e.g., 2,3-dibromo-4-chloro-1H-indole or 3,x-dibromo-4-chloro-1H-indole): The indole ring is electron-rich and susceptible to further electrophilic substitution, especially if excess brominating agent is used.[1] These will typically have different polarity from the mono-brominated product.
-
N-Bromosuccinimide (NBS) and Succinimide: If NBS is used as the brominating agent, both the reagent and its byproduct, succinimide, may be present.[2] Succinimide is quite polar and often can be removed with an aqueous wash, but residual amounts may persist and streak on silica gel.
-
Oxidized Byproducts (Oxindoles): Indoles can be sensitive to oxidation, leading to the formation of corresponding oxindole byproducts, which can further complicate the mixture.[1]
Initial Strategy: Your primary tool for purification will be flash column chromatography on silica gel.[3] Before proceeding to a large-scale column, it is crucial to optimize the separation by testing various solvent systems via TLC. A good solvent system should provide a clear separation between the desired product spot and all major impurities, with an Rf value for your product ideally between 0.3 and 0.7.[4]
Q2: My flash column chromatography is not giving a clean separation. The fractions are mixed, or the compound is streaking. What can I do to improve it?
Answer: Poor column chromatography results can stem from several factors related to the stationary phase, mobile phase, and sample loading technique.
-
Improper Solvent System (Eluent): The polarity of your eluent is the most critical factor.
-
If Rf is too high (spots run too fast): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane-ethyl acetate system).
-
If Rf is too low (spots don't move): The eluent is not polar enough. Increase the proportion of the polar solvent.
-
If spots are streaking: This can be caused by compound instability on the silica, overloading the column, or the compound being too polar for the chosen solvent system. Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. Since indoles have a weakly acidic N-H proton, streaking is a common issue.
-
-
Incorrect Column Packing: A poorly packed column with cracks, bubbles, or channels will lead to a non-uniform solvent front and, consequently, poor separation.[5][6] Always ensure your silica slurry is homogeneous and allowed to settle evenly. Gently tapping the column while packing can help.[7]
-
Improper Sample Loading: The sample should be loaded onto the column in the smallest possible volume of solvent and as a narrow, concentrated band.[5] Dissolving the crude product in a minimal amount of the eluent or a less polar solvent is acceptable. For less soluble materials, a "dry loading" technique is superior: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Column Overloading: There is a limit to how much crude material a given amount of silica gel can effectively separate. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the separation difficulty.
Troubleshooting Poor Separation: A Decision Workflow
Caption: Troubleshooting Decision Tree for Column Chromatography.
Q3: My yield is very low after purification. Where am I losing my product?
Answer: Product loss can occur at multiple stages. Systematically reviewing your procedure can help pinpoint the issue.
-
Aqueous Workup/Extraction: Ensure the pH of the aqueous layer is appropriate. If the mixture is too acidic or basic, your indole could be protonated or deprotonated, potentially increasing its aqueous solubility. Perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or dichloromethane) as your product may have significant solubility in the aqueous phase.[8] Always check a TLC of your aqueous layer before discarding it to ensure no product is left behind.
-
Column Chromatography: If the compound is very polar, it might not elute from the column with your chosen solvent system. Conversely, if it is very non-polar, it might elute very quickly with the solvent front, mixed with other non-polar impurities. Always run a gradient of solvent systems if you are unsure of your product's polarity.
-
Product Instability: Halogenated indoles can be sensitive to light, air, and strong acids. Degradation on the silica gel column, which is weakly acidic, can occur during long purification runs. To mitigate this, run the column as quickly as possible (flash chromatography) and consider neutralizing the silica gel with triethylamine beforehand if degradation is suspected.
-
Evaporation: When removing the solvent from your pure fractions, avoid excessive heat, as halogenated compounds can be volatile or prone to decomposition. Use a rotary evaporator at a moderate temperature and pressure.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
Answer: Flash column chromatography on silica gel is the industry-standard and most reliable method for purifying this compound from a typical reaction mixture.[3][4] It offers high resolution for separating compounds of differing polarities, which is essential for removing starting materials and side products. This should be preceded by a proper aqueous workup to remove water-soluble impurities like salts and succinimide.[8]
Q2: How do I select the best solvent system for column chromatography?
Answer: The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent or mixture of solvents that separates your target compound from all impurities.
-
Start with a standard system: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point for many indole derivatives.[3]
-
Test different ratios: Spot your crude reaction mixture on several TLC plates and run them in chambers containing different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Analyze the Rf values: The ideal system will give your desired product an Rf value of approximately 0.3-0.4. This ensures the compound will move down the column at a reasonable rate, not so fast that it co-elutes with impurities, and not so slow that the bands broaden excessively.
-
Confirm separation: Ensure there is maximal separation (ΔRf) between your product's spot and the spots of the major impurities.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 to 90:10 | Low | Eluting non-polar impurities or very non-polar products. |
| 85:15 to 70:30 | Medium | Often the "sweet spot" for separating moderately polar compounds like halogenated indoles. |
| 60:40 to 50:50 | High | Eluting more polar products or flushing the column. |
Table 1: General guide for selecting a hexane/ethyl acetate solvent system for chromatography of indole derivatives.
Q3: Can this compound be purified by recrystallization?
Answer: Yes, recrystallization can be an excellent final purification step, especially if the product is already of moderate purity (>85-90%) after chromatography. It is particularly effective at removing trace impurities and can yield a highly crystalline, stable final product.
The key is to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound completely when hot but poorly when cold.
Screening for a Recrystallization Solvent:
-
Place a small amount of your semi-pure product (20-30 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.
-
If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., Dichloromethane/Hexane, or Toluene/Hexane) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
Q4: What are the key safety precautions for handling this compound and related chemicals?
Answer: Working with halogenated aromatic compounds and the reagents used in their synthesis and purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.
-
Chemical Hazards:
-
Halogenated Indoles: While specific toxicity data for this compound may be limited, related compounds like 3-bromo-1H-indole are classified as harmful if swallowed, and cause skin and serious eye irritation.[9] Assume your compound has similar properties.
-
Solvents: Organic solvents like hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid open flames and ensure proper ventilation.
-
Brominating Agents (e.g., NBS): N-Bromosuccinimide is a lachrymator and an irritant. Handle it carefully in a fume hood.[2]
-
-
Waste Disposal: Dispose of all chemical waste (solvents, silica gel) in appropriately labeled hazardous waste containers according to your institution's guidelines.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent like THF or DMF, dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid.
-
Water (H₂O).
-
Saturated aqueous sodium chloride (brine) to aid in separating the organic and aqueous layers.[10]
-
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with your chosen starting eluent (e.g., 95:5 Hexane:EtOAc) to form a free-flowing slurry.
-
Column Packing: With the stopcock closed, pour the slurry into a vertical glass column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[6]
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Using gentle air pressure (flash chromatography), push the solvent through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: General Purification Workflow for this compound.
References
- 1. vc.bridgew.edu [vc.bridgew.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 4-Chloro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of brominated 4-chloro-1H-indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. The electrophilic bromination of the indole scaffold is a cornerstone reaction, yet it is frequently plagued by side reactions that can compromise yield, purity, and reproducibility.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven strategies to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
Q1: My reaction is producing a significant amount of di- and poly-brominated products. How can I improve selectivity for the desired mono-bromo derivative?
A1: Cause & Mitigation of Over-Bromination
Over-bromination is a classic challenge in electrophilic substitution on electron-rich heterocycles like indole. The indole nucleus is highly activated towards electrophilic attack, particularly at the C3 position. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second, or even third, substitution, especially when potent brominating agents or excess reagent are used. The 4-chloro substituent, while being an electron-withdrawing group, only moderately decreases the reaction rate compared to unsubstituted indole.[1][2]
Root Causes:
-
Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most common cause.
-
High Reagent Concentration: A high localized concentration of the electrophile can drive multiple substitutions before the mono-brominated product diffuses away.
-
Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, favoring the formation of thermodynamically stable, but often undesired, poly-brominated species.
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Carefully weigh your brominating agent. Use no more than 1.0 equivalent of N-Bromosuccinimide (NBS). It is often beneficial to start with a slight substoichiometric amount (e.g., 0.95 eq) and monitor the reaction to completion.
-
NBS is the preferred reagent over elemental bromine (Br₂) as it provides a slow, controlled release of the electrophile, minimizing side reactions.[3]
-
-
Controlled Reagent Addition:
-
Dissolve the NBS in the reaction solvent and add it dropwise to the solution of 4-chloro-1H-indole over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile.
-
For larger-scale reactions, a syringe pump is ideal for ensuring a consistent addition rate.
-
-
Temperature Management:
-
Maintain a low reaction temperature. Start the reaction at -78 °C (dry ice/acetone bath) and allow it to warm slowly to room temperature only after the addition is complete.[4] Low temperatures drastically reduce the rate of the second bromination relative to the first.
-
Q2: I'm observing bromination at undesired positions (e.g., C2, C5, C6) instead of the expected C3 position. How do I control the regioselectivity?
A2: Achieving C3 Regioselectivity
The electronic nature of the indole ring overwhelmingly favors electrophilic attack at the C3 position. This is because the intermediate Wheland complex formed by attack at C3 is the most stable, as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. However, under certain conditions, other isomers can form.
Root Causes:
-
Steric Hindrance: While not an issue for the parent 4-chloro-1H-indole, large substituents at C2 or N1 could potentially direct to other positions.
-
Harsh Reaction Conditions: Extremely reactive brominating agents or strongly acidic conditions can sometimes overcome the intrinsic selectivity of the indole ring.
-
N-Deprotonation/Coordination: In the presence of a base, the indole nitrogen can be deprotonated. The resulting indolide anion can alter the electronic distribution and reactivity.
Troubleshooting Protocol:
-
Choice of Brominating Agent: Use a mild and selective brominating agent. NBS is highly recommended for its C3 selectivity in indoles.[5][6][7]
-
Solvent Selection: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard. Using Dimethylformamide (DMF) has been noted to enhance para-selectivity in some aromatic systems, which could potentially favor bromination on the benzene ring (e.g., C6) if C3 is blocked or deactivated.[6] For C3 selectivity, THF is a reliable choice.[4]
-
N-H Protection: The most robust method to ensure clean C3 bromination and prevent a host of side reactions is to protect the indole nitrogen. An N-silyl group (e.g., tert-butyldimethylsilyl, TBDMS) is an excellent choice as it can be installed and removed easily and directs the bromination cleanly to C3.[4]
Workflow for N-Protection to Enhance Regioselectivity:
Caption: Workflow for achieving high C3-regioselectivity via N-protection.
Q3: My reaction mixture is turning black, and I'm getting a low yield of intractable material. What is causing this degradation, and how can I stop it?
A3: Preventing Indole Degradation and Polymerization
Indoles are susceptible to degradation, oxidation, and polymerization, especially under acidic conditions. The HBr byproduct generated during bromination with NBS can catalyze these decomposition pathways. Furthermore, the 3-bromoindole products themselves can be unstable.[8]
Root Causes:
-
Acid-Catalyzed Decomposition: The indole ring, particularly the C2-C3 double bond, is prone to acid-catalyzed polymerization.
-
Product Instability: 3-Bromoindoles are often sensitive to light, air, and heat, and can decompose upon standing, even at reduced temperatures.[8]
-
Oxidation: The electron-rich indole nucleus can be oxidized by contaminants or excess brominating agent, leading to products like oxindoles.[9][10]
Troubleshooting Protocol:
-
Maintain Anhydrous Conditions: Water can hydrolyze the product and participate in side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.[6][11]
-
Neutralize HBr Byproduct:
-
Include a non-nucleophilic acid scavenger in the reaction mixture. A small amount of pyridine (1-2 equivalents) or an excess of a solid base like sodium bicarbonate can be used.[4]
-
Workup should involve a quench with a mild reducing agent (e.g., sodium thiosulfate) to destroy any remaining active bromine species, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove all acidic traces.
-
-
Low Temperature & Darkness:
-
Perform the reaction at low temperatures (-78 °C) to minimize decomposition rates.[4]
-
Protect the reaction from light by wrapping the flask in aluminum foil, as both the starting material and product can be light-sensitive.
-
-
Immediate Purification and Proper Storage:
-
Purify the crude product as quickly as possible after workup, preferably by flash chromatography at low temperature.
-
Store the purified 3-bromo-4-chloro-1H-indole under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (≤ -20 °C). Some bromoindoles have been noted to decompose within hours even at 4 °C.[8]
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common bromination issues.
Frequently Asked Questions (FAQs)
Q: What is the best all-around brominating agent for 4-chloro-1H-indole? A: N-Bromosuccinimide (NBS) is widely regarded as the reagent of choice for the controlled mono-bromination of indoles.[7][12] It is a crystalline solid that is easier and safer to handle than liquid bromine and provides a low concentration of electrophilic bromine, which enhances selectivity.
Q: How does the 4-chloro substituent specifically influence the reaction? A: The chlorine atom at the C4 position acts as an electron-withdrawing group via induction, which deactivates the entire indole ring system towards electrophilic attack compared to unsubstituted indole.[1] However, it is also a weak ortho-, para-director. Its primary effect is a slight reduction in the overall reaction rate, but it does not change the intrinsic preference for substitution at the C3 position of the pyrrole ring.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar eluent system (e.g., Hexanes/Ethyl Acetate). The starting 4-chloro-1H-indole will have a certain Rf value. The desired 3-bromo product will typically have a slightly higher Rf (be less polar). Over-brominated products will be even less polar (higher Rf). Monitor for the complete consumption of the starting material without the significant appearance of higher-Rf spots.
Q: Are the purified bromo-indole products always unstable? A: While stability varies, 3-bromoindoles as a class are known to be sensitive.[8] The presence of the electron-withdrawing chloro group may have a modest stabilizing effect compared to electron-donating groups, but caution is still warranted. It is best practice to assume the product is unstable and use it in the subsequent synthetic step as soon as possible after purification. Always store it cold, dark, and under an inert atmosphere.
Appendix: Detailed Experimental Protocol
Protocol: Selective C3-Bromination of 4-Chloro-1H-indole via N-Silyl Protection This protocol is adapted from established procedures for selective indole functionalization and is designed to minimize side reactions.[4]
Materials:
-
4-Chloro-1H-indole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Hexanes
-
Pyridine
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
N-Protection: a. To an oven-dried, three-necked flask under an Argon atmosphere, add 4-chloro-1H-indole (1.0 eq) and anhydrous THF (approx. 0.3 M). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-BuLi (1.1 eq) dropwise via syringe. The solution may change color. d. Warm the mixture to -10 °C, stir for 15 minutes, then re-cool to -50 °C. e. Add a solution of TBDMS-Cl (1.1 eq) in anhydrous THF dropwise. f. Allow the reaction to warm to 0 °C and stir for 3 hours. TLC analysis should show complete conversion to a higher Rf spot.
-
Bromination: a. Cool the reaction mixture containing the N-protected indole back down to -78 °C. b. In a separate flask, dissolve freshly recrystallized NBS (1.0 eq) in anhydrous THF. c. Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly. d. Stir the resulting mixture in the dark at -78 °C for 2 hours, then allow it to warm slowly to room temperature.
-
Workup and Purification: a. Add anhydrous hexanes (equal volume to THF) and pyridine (1.0 eq) to the mixture. b. Filter the suspension through a pad of Celite, washing the pad with additional hexanes. c. Concentrate the filtrate under reduced pressure. d. Redissolve the crude residue in a non-polar solvent (e.g., hexanes or DCM) and wash sequentially with saturated aq. NaHCO₃ and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude product immediately by flash chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 3-bromo-4-chloro-1-(tert-butyldimethylsilyl)-indole.
-
Deprotection (if required): a. The TBDMS group can be readily removed by treating the purified product with Tetrabutylammonium fluoride (TBAF) in THF at room temperature.
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Solid, easy to handle, provides slow release of Br⁺.[3][12] |
| Equivalents of NBS | 0.95 - 1.0 eq | Prevents over-bromination. |
| Temperature | -78 °C | Maximizes selectivity and minimizes degradation.[4] |
| Solvent | Anhydrous THF | Good solubility for intermediates, aprotic.[4] |
| Key Additive | N-Protection (TBDMS) | Prevents N-bromination, ensures C3 selectivity.[4] |
| Acid Scavenger | Pyridine / NaHCO₃ wash | Neutralizes byproduct HBr to prevent polymerization.[4] |
| Storage | ≤ -20 °C, Inert Atmosphere, Dark | 3-bromoindoles can be unstable.[8] |
References
- 1. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 10. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-chloro-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 3-bromo-4-chloro-1H-indole. This substrate presents unique challenges due to its dihalogenated nature and the presence of an acidic N-H proton, requiring careful optimization for successful and selective C-C bond formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: I am observing low to no yield of my desired product. What are the likely causes and how can I improve it?
Answer: Low or no product formation is a common issue stemming from several potential factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity/Decomposition | The active Pd(0) species is prone to oxidation or forming inactive palladium black. The chosen catalyst/ligand system may not be robust enough for this specific substrate. | • Use a Pre-catalyst: Employ air-stable pre-catalysts that readily form the active Pd(0) species in situ.[1]• Ligand Screening: For N-heterocyclic halides, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are often highly effective.[2][3] PdCl₂(dppf) has shown high yields for coupling bromo-indazoles, a related heterocycle.[4][5]• Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel (three freeze-pump-thaw cycles or bubbling with argon for 20-30 minutes) to prevent oxygen from poisoning the catalyst.[1][6] |
| Suboptimal Base | The base is crucial for activating the boronic acid for the transmetalation step.[7] An inappropriate base can be ineffective or, if too strong, can cause dehalogenation or substrate decomposition. | • Switch to a Stronger, Non-Nucleophilic Base: For challenging couplings, especially with less reactive chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[2][6] |
| Incorrect Solvent System | The solvent influences reagent solubility, catalyst stability, and the efficacy of the base.[8][9] | • Use Aprotic Polar Solvents: A mixture of a solvent like 1,4-dioxane, dimethoxyethane (DME), or THF with water is standard.[4][10] The water is essential for dissolving the inorganic base. A common ratio is 4:1 or 5:1 (organic solvent to water).[6] |
| Low Reaction Temperature | Oxidative addition, particularly for C-Cl bonds, can have a high activation energy.[6] | • Increase Temperature: If the reaction is sluggish, carefully increase the temperature. Typical temperatures for these couplings range from 80 °C to 120 °C.[4][6] Monitor for potential decomposition of starting materials or products at higher temperatures. |
| N-H Interference | The acidic proton on the indole nitrogen can coordinate to the palladium center, inhibiting catalysis, or react with the base.[2][11] | • Protect the Indole Nitrogen: Protecting the nitrogen with groups like Boc, SEM, or Tosyl can significantly improve yields by preventing catalyst inhibition.[12][13] See the FAQ section for more details. |
Question 2: My main byproduct is the dehalogenated indole (either 4-chloro-1H-indole or 3-bromo-1H-indole). How can I prevent this?
Answer: Dehalogenation is a significant side reaction, especially with electron-deficient N-heterocyclic halides.[2] It typically occurs when the organopalladium intermediate undergoes protonolysis or hydrolysis before reductive elimination.
Troubleshooting Dehalogenation:
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting N-Protection of 3-Bromo-4-chloro-1H-indole
Welcome to the technical support center for the N-protection of 3-Bromo-4-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting this specific heterocyclic compound. The presence of both a bromine atom at the 3-position and a chlorine atom at the 4-position introduces unique electronic and steric challenges that can complicate standard N-protection protocols. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your synthetic endeavors.
Introduction: The Idiosyncrasies of Protecting this compound
The N-H proton of an indole is slightly acidic and can be readily deprotonated to form a nucleophilic anion, facilitating reaction with various electrophiles to install a protecting group. However, the electron-withdrawing nature of the bromo and chloro substituents in this compound decreases the electron density of the pyrrole ring. This electronic effect reduces the nucleophilicity of the indole nitrogen, making it less reactive towards electrophilic protecting group reagents.[1] Consequently, reaction conditions often need to be more forcing compared to those for simple indoles. Furthermore, the substituent at the 4-position can introduce steric hindrance that may influence the choice of protecting group and reaction efficiency.
This guide will address common issues encountered when using three prevalent N-protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Troubleshooting Guide: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for indoles due to its general stability and facile removal under acidic conditions.[2] However, the reduced nucleophilicity of the this compound nitrogen can lead to sluggish or incomplete reactions.
Q1: My N-Boc protection of this compound is showing low to no conversion. What should I do?
A1: Incomplete reaction is the most common issue with this substrate due to its reduced nucleophilicity. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Base and Reaction Conditions:
-
The Problem: Weak bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be sufficient to fully deprotonate the indole N-H, which is rendered less acidic by the electron-withdrawing halogens.
-
The Solution: Employ a stronger base to ensure complete formation of the indolide anion. Sodium hydride (NaH) is a common and effective choice.
-
Protocol 1: N-Boc Protection using NaH
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography (Hexanes/Ethyl Acetate).
-
-
2. Consider Alternative Catalysts and Solvents:
-
The Problem: Standard conditions may still be too slow.
-
The Solution: The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst can accelerate the reaction. Additionally, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be effective for the chemoselective N-Boc protection of various amines.[3]
| Reagent/Catalyst | Role | Recommended Amount |
| NaH | Strong, non-nucleophilic base | 1.1 - 1.5 equivalents |
| Boc₂O | Boc group source | 1.1 - 1.5 equivalents |
| DMAP | Nucleophilic catalyst | 0.1 - 0.2 equivalents |
3. Visualization of the Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in N-Boc protection.
Troubleshooting Guide: N-Tosyl Protection
The tosyl (Ts) group is a robust, electron-withdrawing protecting group. Its installation is often critical for subsequent reactions, such as metal-catalyzed cross-couplings. For some substrates, N-tosyl protection has been shown to be essential for suppressing undesired side reactions during further functionalization.[4]
Q2: My N-tosylation of this compound is incomplete and I see starting material remaining. How can I drive the reaction to completion?
A2: Incomplete tosylation is a frequent hurdle. The quality of reagents and reaction conditions are paramount.
1. Verify Reagent Quality:
-
The Problem: Tosyl chloride (TsCl) can hydrolyze over time to p-toluenesulfonic acid, rendering it inactive. Amine bases like pyridine or triethylamine are hygroscopic and can introduce water, which consumes TsCl.[5]
-
The Solution: Use freshly purchased or recrystallized TsCl. Ensure bases and solvents are anhydrous.
2. Optimize Reaction Conditions:
-
The Problem: Standard conditions (e.g., pyridine as both base and solvent at room temperature) may be insufficient for this deactivated indole.
-
The Solution: Increasing the temperature can often overcome the activation energy barrier. Using a stronger base in a non-participating solvent is also a viable strategy.
-
Protocol 2: Elevated Temperature N-Tosylation
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M).
-
Add tosyl chloride (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.[6]
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate, wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
-
-
3. Consider Alternative Basins in Aprotic Solvents:
-
The Problem: Pyridine may not be ideal in all cases.
-
The Solution: A combination of a strong base like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) in an aprotic solvent like THF or DMF can be very effective.
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Base | Pyridine or Triethylamine | NaH, KOtBu, or KOH |
| Solvent | Pyridine or DCM | Anhydrous DMF or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| TsCl Equivalents | 1.1 - 1.2 | 1.2 - 1.5 |
Troubleshooting Guide: N-SEM Protection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to a wide range of conditions but can be cleaved with fluoride sources or under certain acidic conditions. It is a good choice when a more robust protecting group than Boc is required.
Q3: I am attempting to install an N-SEM group on this compound, but the reaction is sluggish and gives a poor yield. What are the key parameters to optimize?
A3: Similar to Boc protection, the reduced nucleophilicity of the indole nitrogen is the primary challenge. A strong base is essential.
1. Ensure Complete Deprotonation:
-
The Problem: Incomplete formation of the indolide anion will result in a slow and inefficient reaction with SEM-Cl.
-
The Solution: Use sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF to ensure full deprotonation before adding the SEM-Cl.
-
Protocol 3: N-SEM Protection of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere, add NaH (60% dispersion, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with water at 0 °C.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
-
2. Visualization of the General N-Protection Reaction:
Caption: General scheme for the N-protection of this compound.
Frequently Asked Questions (FAQs)
Q4: Which N-protecting group is best for this compound?
A4: The choice of protecting group is highly dependent on the planned subsequent reaction steps.
-
Boc: Best for reactions that do not involve acidic conditions. It is easily removed with acids like TFA or HCl.[7]
-
Tosyl (Ts): An excellent choice if you need to perform metal-catalyzed reactions (e.g., Suzuki, Heck) or other reactions where a robust, electron-withdrawing group is beneficial. Deprotection typically requires strong basic conditions (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage. A milder deprotection using cesium carbonate in a THF/methanol mixture has also been reported.[8]
-
SEM: Offers broad stability, including to many nucleophiles and mild acids/bases. It is a good alternative to Boc when greater stability is needed. Deprotection is typically achieved with fluoride reagents (e.g., TBAF) or strong Lewis acids.
Q5: I am having trouble with the deprotection of my N-protected this compound. Any suggestions?
A5: Deprotection can be challenging due to the electronic nature of the substrate.
-
N-Boc Deprotection: If standard TFA/DCM is too slow, consider using 4M HCl in dioxane. For acid-sensitive substrates, thermolytic deprotection in a high-boiling solvent like toluene or xylene can be an option.[2] Microwave-assisted deprotection in solvents like TFE or HFIP has also been shown to be effective and can significantly reduce reaction times.[9]
-
N-Tosyl Deprotection: If standard hydrolysis with NaOH or KOH is not working or leads to decomposition, consider using cesium carbonate in a mixture of THF and methanol at reflux.[8]
-
N-SEM Deprotection: If TBAF is ineffective, stronger conditions such as HF-pyridine or a strong Lewis acid like BF₃·OEt₂ may be required. Be aware that harsh acidic conditions can lead to side reactions.
Q6: Can the bromine at the 3-position interfere with the N-protection reaction?
A6: The bromine at C3 is primarily an electron-withdrawing group that deactivates the indole nitrogen. It is generally stable under the basic conditions used for N-protection. However, in subsequent steps involving strong organometallic bases (e.g., n-BuLi), lithiation at the 2-position followed by rearrangement or other side reactions could be a concern, making the N-protection step crucial for directing reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Byproduct Formation in Reactions of 3-Bromo-4-chloro-1H-indole
Welcome to the technical support center for 3-Bromo-4-chloro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding byproduct formation in reactions involving this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, thereby improving your reaction efficiency, yield, and the purity of your target molecules.
I. Understanding the Reactivity of this compound
The synthetic utility of this compound is vast, yet its reactivity profile presents unique challenges. The presence of two distinct halogen atoms on the indole scaffold, a bromine at the electron-rich C3 position of the pyrrole ring and a chlorine at the C4 position of the benzene ring, dictates its chemical behavior. The interplay between the inherent nucleophilicity of the indole core and the electronic effects of the halogen substituents governs the regioselectivity of its reactions and the propensity for byproduct formation.
A critical aspect to consider is the relative reactivity of the C-Br and C-Cl bonds. In many transformations, particularly palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond. This differential reactivity can be exploited for selective functionalization, but it also necessitates careful control of reaction conditions to prevent unwanted side reactions.
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound in various synthetic transformations.
Q1: I am attempting a Suzuki coupling at the C3-bromo position, but I am observing significant amounts of de-brominated starting material (4-chloro-1H-indole). What is causing this?
A1: The formation of the de-brominated byproduct, 4-chloro-1H-indole, is a common issue in Suzuki and other palladium-catalyzed cross-coupling reactions. This side reaction, known as hydrodehalogenation, can occur through several mechanisms. One possibility is the premature quenching of the organopalladium intermediate before transmetalation with the boronic acid can take place. This can be exacerbated by the presence of trace amounts of water or other protic sources in your reaction mixture. Another potential cause is a competing reductive elimination pathway from a palladium-hydride species, which can be generated in situ.
To mitigate this:
-
Ensure strictly anhydrous conditions: Dry your solvents and reagents thoroughly. Use of Schlenk techniques or a glovebox is highly recommended.
-
Optimize your base: The choice of base can significantly impact the reaction outcome. A non-nucleophilic, moderately strong base is often preferred.
-
Use a high-quality palladium catalyst and ligand: The ligand plays a crucial role in stabilizing the catalytic species and promoting the desired cross-coupling pathway.
-
Consider the addition of a hydrogen scavenger: In some cases, adding a stoichiometric amount of a compound that can react with adventitious hydrogen sources can suppress hydrodehalogenation.
Q2: When performing an N-alkylation on this compound, I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the N-selectivity?
A2: Competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The C3 position of the indole nucleus is highly nucleophilic and can compete with the nitrogen for the alkylating agent. Although the C3 position is substituted with a bromine atom in your starting material, electrophilic attack can still occur, potentially leading to a complex mixture of products.
To favor N-alkylation:
-
Choice of base and solvent: Using a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the standard approach to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
-
Reaction temperature: Running the reaction at lower temperatures can sometimes favor N-alkylation.
-
Protecting groups: If direct alkylation proves challenging, consider protecting the indole nitrogen with a suitable protecting group, performing the desired modifications at other positions, and then deprotecting the nitrogen.
Q3: My purified this compound is a white solid, but it turns pink or tan upon storage. What is causing this discoloration and how can I prevent it?
A3: The discoloration of indoles upon storage is typically due to oxidation.[1] The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light. This process can lead to the formation of colored oligomeric or polymeric byproducts.
To ensure long-term stability:
-
Store under an inert atmosphere: Keep the compound in a tightly sealed vial under nitrogen or argon.
-
Protect from light: Use an amber vial or wrap the container in aluminum foil.
-
Refrigerate or freeze: Storing at low temperatures will slow down the rate of degradation.
III. Troubleshooting Guide: Common Byproducts and Their Mitigation
This guide provides a more detailed breakdown of potential byproducts in specific reaction types involving this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck)
These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the indole. However, a number of side reactions can lead to a complex product mixture.
Troubleshooting Flowchart for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Troubleshooting workflow for common issues in cross-coupling reactions.
| Byproduct | Potential Cause(s) | Proposed Solution(s) | Analytical Signature |
| Hydrodehalogenation (e.g., 4-chloro-1H-indole or 3-bromo-1H-indole) | - Presence of protic impurities (water, alcohols).- Inefficient transmetalation.- Generation of palladium-hydride species. | - Ensure strictly anhydrous conditions.- Use high-purity reagents.- Optimize the base and solvent system.- Screen different palladium catalysts and ligands. | - Mass spectrum shows loss of Br (80 amu) or Cl (35/37 amu) from the starting material.- NMR will show a new aromatic proton signal in place of the halogen. |
| Homocoupling (e.g., Biphenyl derivative from Suzuki coupling) | - Oxidative coupling of the organoboron reagent.- Slow transmetalation to the palladium center. | - Use a slight excess of the boronic acid.- Optimize the catalyst and ligand.- Lower the reaction temperature. | - Mass spectrum will show a peak corresponding to the dimer of the coupling partner. |
| Reaction at the Undesired Halogen | - Non-selective catalyst system.- Harsh reaction conditions. | - Screen catalysts and ligands known for high regioselectivity.- Employ milder reaction conditions (lower temperature, weaker base). | - Isomeric product observed in LC-MS and NMR. |
| Decomposition/Polymerization | - High reaction temperatures.- Presence of strong acids or bases.- Oxygen sensitivity. | - Lower the reaction temperature.- Use a milder base.- Degas the reaction mixture thoroughly. | - Baseline noise in chromatograms.- Presence of insoluble material. |
B. N-Alkylation and N-Arylation
The functionalization of the indole nitrogen is a common synthetic step. However, the ambident nucleophilicity of the indole ring can lead to undesired C-alkylation.
Troubleshooting Flowchart for N-Alkylation/Arylation
References
stability issues of 3-Bromo-4-chloro-1H-indole under acidic conditions
Welcome to the technical support center for 3-Bromo-4-chloro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this halogenated indole in their synthetic workflows. Here, we address common stability issues, particularly under acidic conditions, and provide practical, field-tested solutions to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common inquiries we receive regarding the handling and stability of this compound.
Q1: My solution of this compound changes color (e.g., to pink, purple, or dark brown) when I add an acid. What is happening?
A1: Color change is a primary indicator of indole degradation. Indoles, especially those with electron-donating groups or unsubstituted at the C2 and C3 positions, are susceptible to acid-catalyzed reactions. The observed color is often due to the formation of resonance-stabilized cationic species and subsequent oligomerization products.[1]
The initial step is the protonation of the indole ring, most commonly at the C3 position, due to the high electron density of the pyrrole ring.[2] This generates a highly reactive indoleninium cation. This cation can then act as an electrophile and attack a neutral indole molecule, initiating dimerization and trimerization.[1][3] These larger, conjugated systems are often colored.
Q2: I am performing an electrophilic substitution on the benzene ring of this compound under acidic conditions, but I'm getting a complex mixture of products and low yield. Why?
A2: The indole nucleus is highly activated towards electrophilic attack, particularly at the C3 position.[2][4] Even though your target reaction may be on the benzene portion of the molecule, the acidic conditions required for many electrophilic aromatic substitutions (e.g., nitration, sulfonation) can lead to competing and often faster reactions on the pyrrole ring.
Key issues include:
-
Protonation and Polymerization: As mentioned in Q1, acid can lead to protonation at C3, followed by polymerization, consuming your starting material.[5]
-
Side Reactions: The highly nucleophilic C3 position can react with electrophiles intended for the benzene ring.[2][4]
-
Rearrangements: Acid can catalyze rearrangements of indole derivatives.[3]
To favor substitution on the benzene ring, consider protecting the indole nitrogen (e.g., with a Boc or tosyl group) to reduce the nucleophilicity of the pyrrole ring.
Q3: What are the best practices for storing this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
-
Temperature: Store in a cool, dry place.[6] Some suppliers recommend storage at 2-8°C or even -20°C for long-term stability.[7][8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]
-
Light: Protect from light, as some indole derivatives can be light-sensitive.[7]
-
Container: Keep the container tightly sealed to prevent moisture absorption and oxidation.[6][9]
Q4: Can I use protic solvents like methanol or ethanol with this compound in the presence of acid?
A4: While often used, protic solvents in acidic conditions can exacerbate stability issues. The solvent can participate in side reactions. For instance, in the presence of a strong acid, an alcohol could potentially add to the indoleninium intermediate. It is generally advisable to use aprotic solvents (e.g., THF, dioxane, dichloromethane) when working with acid-sensitive indoles. If a protic solvent is necessary, the reaction should be conducted at the lowest possible temperature and for the shortest duration.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark and tar-like upon acid addition. | 1. Acid-catalyzed polymerization: The indole is rapidly degrading and forming insoluble polymers.[1] 2. Excessively strong acid or high concentration: The rate of decomposition is highly dependent on the acid's nature and concentration.[1] | 1. Use a milder acid: Switch from strong mineral acids (e.g., H₂SO₄, HCl) to weaker organic acids (e.g., acetic acid) or use a Lewis acid. 2. Lower the reaction temperature: Perform the reaction at 0°C or below to slow the rate of decomposition. 3. Slow addition of acid: Add the acid dropwise to a cooled solution of the indole to control the initial exothermic reaction and prevent localized high concentrations. 4. Protect the indole nitrogen: Use a protecting group like Boc or Tosyl to decrease the pyrrole ring's reactivity. |
| Low yield of the desired product with significant recovery of starting material. | 1. Insufficient activation: The acidic conditions may not be strong enough to promote the desired reaction. 2. Reversible protonation: The indole may be reversibly protonated, sequestering it from the desired reaction pathway without leading to irreversible decomposition. | 1. Gradually increase acid strength/concentration: Titrate the acid strength to find a balance between reactivity and stability. 2. Increase reaction time or temperature cautiously: Monitor the reaction closely for signs of decomposition (color change). 3. Consider a different catalyst system: Explore Lewis acids or other catalysts that can promote the reaction under less acidic conditions. |
| Formation of multiple unidentified byproducts in mass spectrometry. | 1. Dimerization/Trimerization: The molecular weights of byproducts may correspond to multiples of the starting material.[10] 2. Rearrangement products: Acid can catalyze skeletal rearrangements of the indole ring.[3] 3. Reaction with solvent or impurities: The reactive indoleninium intermediate can be trapped by nucleophilic solvents or impurities. | 1. Analyze byproduct masses: Look for masses corresponding to dimers (2x MW), trimers (3x MW), or their dehydrated forms. 2. Use high-purity, dry solvents: Remove any potential nucleophilic contaminants. 3. Employ a less nucleophilic solvent: Switch to solvents like dichloromethane or toluene. |
Section 3: Experimental Protocols & Methodologies
To provide a practical context, here are methodologies to assess and mitigate the instability of this compound.
Protocol 1: Stability Test of this compound in Different Acidic Media
Objective: To visually and analytically assess the stability of the title compound under various acidic conditions.
Materials:
-
This compound
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
-
Acids: Trifluoroacetic acid (TFA), Acetic acid (AcOH), Hydrochloric acid (HCl, 1M solution in dioxane)
-
TLC plates (silica gel)
-
NMR tubes
Procedure:
-
Prepare stock solutions of this compound (10 mg/mL) in each solvent (DCM, THF, MeOH).
-
In separate vials, place 1 mL of each stock solution.
-
To each vial, add 1 equivalent of one of the acids (TFA, AcOH, or HCl).
-
Set up a control vial for each solvent with no acid added.
-
Monitor the solutions for any color change at room temperature at intervals of 5, 15, 30, and 60 minutes.
-
At each time point, spot the solutions on a TLC plate to observe the formation of new, lower Rf byproducts (polymers often streak or remain at the baseline).
-
For a quantitative assessment, prepare a similar set of solutions in NMR tubes using a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum at the same time intervals to observe the disappearance of starting material signals and the appearance of new peaks.
Expected Outcome: This protocol will provide a clear indication of which solvent-acid combinations are most detrimental to the stability of the indole, allowing for more informed choices in reaction setup.
Diagram: Acid-Catalyzed Dimerization of Indole
This diagram illustrates the fundamental mechanism of indole instability in acidic conditions, leading to dimerization.
Caption: Acid-catalyzed dimerization of indole.
This technical support guide is intended to provide a foundational understanding of the stability challenges associated with this compound. Always consult the specific Safety Data Sheet (SDS) for handling and disposal information.[6][9][11] For novel applications or unusual reaction conditions, we recommend performing small-scale stability tests as outlined in this document.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 5-Bromo-4-chloro-3-indolyl phosphate = 99 HPLC 6578-06-9 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-4-chloroindole - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Refining Reaction Conditions for 3-Bromo-4-chloro-1H-indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of 3-bromo-4-chloro-1H-indole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in refining your experimental conditions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.
The indole scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of halogenated indoles like this compound opens doors to a vast chemical space for drug discovery.[1][2] However, the reactivity of this substrate can be nuanced, often requiring careful optimization of reaction parameters. This guide will address common challenges encountered during cross-coupling and other functionalization reactions.
I. General Considerations & FAQs
Before delving into specific reaction types, let's address some overarching questions that frequently arise when working with this compound.
Q1: Which halogen is more reactive in cross-coupling reactions, the C3-bromine or the C4-chlorine?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is generally I > Br > Cl > F. Therefore, the C3-bromine is significantly more reactive than the C4-chlorine. This inherent difference in reactivity allows for selective functionalization at the C3 position while leaving the C4-chlorine intact for subsequent transformations. However, under forcing conditions or with highly active catalyst systems, competitive reactivity at the C4-position can occur.
Q2: Is N-protection of the indole necessary for successful functionalization?
A2: While not always strictly necessary, N-protection is highly recommended for most cross-coupling reactions. The acidic N-H proton of the indole can interfere with many organometallic catalysts and bases, leading to catalyst deactivation, poor yields, and undesired side reactions.[3] Common protecting groups like Boc, SEM, or tosyl can improve solubility, prevent N-arylation in Buchwald-Hartwig reactions, and direct C-H functionalization in some cases.[4][5] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q3: My reaction is sluggish or fails to go to completion. What are the first troubleshooting steps I should take?
A3: A stalled reaction can be frustrating, but a systematic approach to troubleshooting can often identify the culprit.[6] Here are the initial steps to consider:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Trace amounts of water can be detrimental to many cross-coupling reactions.
-
Catalyst Activity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Use fresh catalyst or a pre-catalyst that is activated in situ.
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential side reactions or decomposition at higher temperatures.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8][9] The following sections provide troubleshooting guidance for specific cross-coupling reactions involving this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an aryl halide.[10]
Q4: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A4: Dehalogenation is a common side reaction in Suzuki couplings and can arise from several factors. Here's how to address it:
-
Base Selection: The choice of base is crucial.[10] While strong bases like NaOH or KOH can promote the reaction, they can also lead to dehalogenation. Consider using a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10]
-
Solvent: The solvent can influence the rate of both the desired coupling and the undesired dehalogenation. Aprotic polar solvents like dioxane or THF are commonly used.[10] Sometimes, a biphasic system (e.g., toluene/water) can be beneficial.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich indoles, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination over competing pathways.
| Parameter | Recommendation for Minimizing Dehalogenation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, THF, Toluene/Water |
| Ligand | SPhos, XPhos, RuPhos |
Q5: My Suzuki coupling is not proceeding to completion, and I'm left with unreacted starting material. What adjustments should I make?
A5: Incomplete conversion can often be resolved by optimizing the reaction parameters:
-
Catalyst and Ligand Loading: While typically used in catalytic amounts, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion rates.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using a boronate ester (e.g., pinacol ester), which can be more stable.
-
Temperature and Reaction Time: Increasing the reaction temperature (e.g., from 80 °C to 100 °C) or extending the reaction time can drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Caption: Troubleshooting workflow for incomplete Suzuki coupling.
B. Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11][12]
Q6: My Heck reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?
A6: The stereoselectivity of the Heck reaction is often influenced by the reaction conditions. For the synthesis of the trans product, which is typically favored, consider the following:
-
Ligand: Bulky phosphine ligands can favor the formation of the trans isomer.
-
Base: The choice of base can impact the stereochemical outcome. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.
-
Solvent: Polar aprotic solvents like DMF or NMP are often employed in Heck reactions.[13]
Q7: I am observing low yields and the formation of palladium black in my Heck reaction. What is causing this, and how can I prevent it?
A7: The formation of palladium black indicates catalyst decomposition, which is a common issue in Heck reactions.
-
Ligand Choice: The use of appropriate ligands is crucial to stabilize the palladium catalyst and prevent aggregation. For challenging substrates, consider using more robust ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines.
-
Temperature Control: Overheating can accelerate catalyst decomposition. Maintain a consistent and appropriate reaction temperature.
-
Phase-Transfer Catalysts: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the catalyst and improve yields, especially in biphasic systems.
C. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds between terminal alkynes and aryl halides.[14]
Q8: My Sonogashira coupling is failing, and I'm recovering my starting materials. What are the likely causes?
A8: The failure of a Sonogashira coupling can often be traced back to a few key factors:
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst, such as CuI.[15] Ensure that the CuI is fresh and of high purity, as oxidation to Cu(II) can inhibit the reaction.
-
Base: A suitable amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[15] The base should be anhydrous and in sufficient excess.
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Thoroughly degas the reaction mixture.
Q9: I'm observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction?
A9: Alkyne homocoupling is a common side reaction that can be minimized by:
-
Rigorous Degassing: As mentioned above, removing oxygen is critical.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[16] These often employ specialized ligands and may be a good alternative if homocoupling is a persistent issue.
-
Reaction Conditions: Lowering the reaction temperature and using a less hindered amine base can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[17][18]
Q10: My Buchwald-Hartwig amination is giving low yields, and I'm observing hydrodehalogenation of the starting material. How can I improve the reaction efficiency?
A10: Low yields and hydrodehalogenation in Buchwald-Hartwig aminations are often related to the choice of base and ligand.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[19] The choice of base can be critical and may require screening.
-
Ligand Selection: The ligand is crucial for promoting the desired C-N bond formation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Caption: Key optimization parameters for Buchwald-Hartwig amination.
III. C-H Functionalization
Direct C-H functionalization is an increasingly important and atom-economical strategy for modifying the indole core.[21][22][23]
Q11: I am interested in C-H functionalization of the benzene ring of this compound. What are some general strategies to achieve this?
A11: Site-selective C-H functionalization of the indole benzene ring is challenging due to the inherent reactivity of the pyrrole ring.[22][24][25] However, several strategies have been developed:
-
Directing Groups: The use of a directing group on the indole nitrogen is the most common approach to achieve regioselectivity.[26] Different directing groups can favor functionalization at different positions (C4, C5, C6, or C7).[26][27]
-
Transition Metal Catalysis: Rhodium, ruthenium, and palladium catalysts are frequently used for directed C-H functionalization.[28] The choice of metal and ligand is critical for achieving the desired reactivity and selectivity.
-
Reaction Conditions: The reaction conditions, including the solvent, temperature, and oxidant (if required), must be carefully optimized for each specific transformation.
IV. Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromo-4-chloro-1H-indole with Phenylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of N-Boc-3-bromo-4-chloro-1H-indole. Optimization may be required for different substrates.
Materials:
-
N-Boc-3-bromo-4-chloro-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-3-bromo-4-chloro-1H-indole (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial and purge with argon for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
V. References
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synlett. Available at: --INVALID-LINK--
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Synthesis and Functionalization of Indoles through Rhodium-Catalyzed Reactions. (2007). Current Organic Synthesis. Available at: --INVALID-LINK--
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Available at: --INVALID-LINK--
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Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Available at: --INVALID-LINK--
-
Synthesis of functionalized indoles. (n.d.). ResearchGate. Available at: --INVALID-LINK--
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Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals. Available at: --INVALID-LINK--
-
Heck reaction. (n.d.). Wikipedia. Available at: --INVALID-LINK--
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Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025). ACS Publications. Available at: --INVALID-LINK--
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). National Institutes of Health. Available at: --INVALID-LINK--
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. Available at: --INVALID-LINK--
-
Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). ACS Publications. Available at: --INVALID-LINK--
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Semantic Scholar. Available at: --INVALID-LINK--
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Available at: --INVALID-LINK--
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Chemistry.org. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Available at: --INVALID-LINK--
-
Suzuki reaction. (n.d.). Wikipedia. Available at: --INVALID-LINK--
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
C-H Functionalization. (2013). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Available at: --INVALID-LINK--
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Available at: --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Available at: --INVALID-LINK--
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Available at: --INVALID-LINK--
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: --INVALID-LINK--
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Available at: --INVALID-LINK--
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: --INVALID-LINK--
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). ACS Publications. Available at: --INVALID-LINK--
-
Problems with Fischer indole synthesis. (2021). Reddit. Available at: --INVALID-LINK--
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Publications. Available at: --INVALID-LINK--
References
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- 2. researchgate.net [researchgate.net]
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- 4. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. Heck Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. thieme-connect.com [thieme-connect.com]
- 22. soc.chim.it [soc.chim.it]
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- 26. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Introduction: The Privileged Scaffold of Haloindoles in Medicinal Chemistry
An In-Depth Comparative Analysis for Drug Discovery Professionals: 3-Bromo-4-chloro-1H-indole and Other Haloindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceuticals.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The introduction of halogen atoms—creating haloindoles—is a particularly powerful strategy in drug design. Halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, by modulating its electronic character and serving as key pharmacophoric features or as synthetic handles for further modification.[3][4]
This guide provides a comparative analysis of this compound against other significant haloindoles. As a Senior Application Scientist, this analysis moves beyond a simple catalog of properties to explain the causal relationships between structure, reactivity, and biological function, offering field-proven insights for researchers in drug discovery. We will dissect the synthetic strategies, compare key physicochemical and biological performance data, and provide actionable experimental protocols.
Comparative Synthesis of Haloindoles: A Tale of Regioselectivity
The synthesis of substituted indoles is a well-developed field, with numerous named reactions providing access to this scaffold.[5][6] However, the regioselective introduction of multiple, different halogens onto the indole core, as in this compound, requires a carefully planned synthetic sequence.
The most common strategies involve either building the indole ring from a pre-halogenated precursor (e.g., a substituted aniline) or direct halogenation of the indole scaffold. Direct halogenation of indole typically occurs at the electron-rich C3 position.[3] For instance, bromination is readily achieved using N-bromosuccinimide (NBS).[7][8] Halogenation at other positions often requires N-protection followed by directed metalation or electrophilic substitution under specific conditions.
A plausible and efficient route to this compound would likely start from a commercially available di-substituted aniline, such as 3-bromo-4-chloroaniline.[9][10] This precursor can then be elaborated into the indole ring via established methods like the Fischer, Larock, or Bartoli indole synthesis, which offer control over the final substitution pattern.
The choice of pathway is critical. Pathway 1 offers unambiguous regiocontrol from the start, while Pathway 2 relies on the inherent reactivity of the 4-chloroindole intermediate, where the C3 position remains the most nucleophilic site for electrophilic attack.
Physicochemical Properties: How Halogenation Dictates Behavior
The type, position, and number of halogen substituents dramatically alter the electronic landscape and physical properties of the indole ring. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11] For instance, the fraction of sp³ hybridized carbons (Fsp³) and the topological polar surface area (TPSA) are key predictors of solubility and cell permeability.[11]
Below is a comparative table of computed physicochemical properties for this compound and other representative haloindoles.
| Compound | Molecular Formula | MW ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Indole | C₈H₇N | 117.15 | 2.1 | 15.79 | 1 | 0 |
| 3-Bromo-1H-indole | C₈H₆BrN | 196.04 | 2.9 | 15.79 | 1 | 0 |
| 4-Chloro-1H-indole | C₈H₆ClN | 151.60 | 2.7 | 15.79 | 1 | 0 |
| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | 2.9 | 15.79 | 1 | 0 |
| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | 2.9 | 15.79 | 1 | 0 |
| This compound | C₈H₅BrClN | 230.49 | 3.5 | 15.79 | 1 | 0 |
Data sourced and computed from PubChem.[7][10][12]
Analysis of Properties:
-
Lipophilicity (XLogP3): Halogenation consistently increases lipophilicity (LogP) compared to the parent indole. This compound, with two halogens, is predicted to be the most lipophilic among the examples, which can enhance membrane permeability but may also increase binding to plasma proteins or lead to insolubility if not balanced.[11]
-
Electronic Effects: The chlorine at C4 and bromine at C3 are both electron-withdrawing groups via induction, which deactivates the benzene and pyrrole rings, respectively, to further electrophilic substitution. This can enhance metabolic stability. The bromine at C3 also serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, making it a versatile synthetic handle.[13]
-
Polar Surface Area (TPSA): The TPSA remains constant as halogenation does not add polar groups. The TPSA value for all these indoles is well within the range considered favorable for good oral bioavailability.[11]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Overview
Haloindoles exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][4][14] The specific activity is highly dependent on the halogen's position and nature.
Quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions at the C4 or C5 positions are often crucial for potent antibacterial activity.[15][16] For instance, 4-chloroindole and 5-bromoindole show significant activity against pathogenic bacteria like Vibrio parahaemolyticus and uropathogenic Escherichia coli (UPEC).[15][16]
The table below summarizes minimum inhibitory concentration (MIC) data for several haloindoles against representative pathogens.
| Compound | Target Organism | MIC (μg/mL) | Key Finding | Source |
| Indole | V. parahaemolyticus | 400 | Baseline activity | [15] |
| 4-Chloroindole | V. parahaemolyticus | 50 | Potent antibacterial and antibiofilm activity | [15] |
| 5-Bromoindole | V. parahaemolyticus | 50 | Potent antibacterial activity | [15] |
| 7-Chloroindole | V. parahaemolyticus | 200 | Moderate antibacterial, strong antibiofilm | [15] |
| 4-Chloroindole | Uropathogenic E. coli | 75 | Potent antimicrobial and antivirulence | [16][17] |
| 5-Chloroindole | Uropathogenic E. coli | 75 | Potent antimicrobial and antivirulence | [16][17] |
| 6-Bromoindole | Botrytis cinerea | 11.62 (EC₅₀) | Potent inhibitor of mycelial growth | [18] |
Interpretation of Biological Data: The data clearly demonstrates that halogenation significantly enhances antimicrobial potency compared to the parent indole.[15] The C4 and C5 positions appear privileged for bactericidal effects.[16] this compound, combining features of active bromo- and chloro-indoles, represents a compelling candidate for antimicrobial drug discovery. Its C3-bromo group offers a site for introducing other functionalities to explore SAR further, for example, by synthesizing 3-acyl derivatives, which have shown potent activity against fungal spore germination.[18][19]
Experimental Protocols
To ensure scientific integrity, the following protocols are detailed to be self-validating systems.
Protocol 1: Synthesis of 3-Bromo-1H-indole (Model for C3-Bromination)
This protocol is adapted from established procedures for the direct C3-bromination of an indole scaffold.[8]
Rationale: N-bromosuccinimide (NBS) is a mild and highly selective electrophilic brominating agent for electron-rich heterocycles like indole. The reaction proceeds rapidly at low temperatures, minimizing side reactions. Tetrahydrofuran (THF) is an excellent solvent for both indole and NBS.
Methodology:
-
Setup: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add 1H-indole (5.0 g, 42.7 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the indole is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (7.6 g, 42.7 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold indole solution over 30 minutes. Causality: Slow addition prevents localized overheating and potential di-bromination.
-
Reaction: Stir the resulting mixture in the dark at -78 °C for 2 hours.
-
Quenching: Allow the reaction to warm to room temperature. Quench by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-1H-indole as a solid.
Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a standard for assessing antimicrobial potency.[15]
Rationale: This method allows for the simultaneous testing of multiple concentrations of a compound in a high-throughput manner, providing quantitative data on its bacteriostatic or bactericidal potential.
Methodology:
-
Preparation: Prepare a stock solution of the test haloindole (e.g., this compound) in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Bacterial Culture: Inoculate a single colony of the target bacterium (e.g., E. coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate overnight at 37 °C.
-
Inoculum Standardization: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, resulting in concentrations ranging from (e.g.) 200 µg/mL down to 0.39 µg/mL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only). A solvent control (bacteria with the highest concentration of DMSO used) is critical to ensure the solvent has no intrinsic antimicrobial activity.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion and Future Outlook
This compound emerges as a molecule of significant interest, combining the biologically validated 4-chloro substitution pattern with a synthetically versatile C3-bromo handle. Its enhanced lipophilicity and distinct electronic profile compared to mono-haloindoles make it a prime candidate for further investigation in antimicrobial and potentially other therapeutic areas. The true power of this scaffold lies in its potential for elaboration; the C3-position can be readily functionalized via cross-coupling chemistry to generate extensive libraries for SAR studies. Future research should focus on the synthesis and biological evaluation of such derivatives to unlock the full therapeutic potential of this promising haloindole core.
References
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
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- 15. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
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- 18. mdpi.com [mdpi.com]
- 19. chemijournal.com [chemijournal.com]
A Comparative Guide to the Biological Activity of 3-Bromo-4-chloro-1H-indole Analogs
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring is a key strategy to modulate the physicochemical and biological properties of these molecules, influencing lipophilicity, metabolic stability, and target binding affinity.[1] This guide provides an in-depth comparison of the biological activities of 3-Bromo-4-chloro-1H-indole and its analogs, offering a data-driven resource for drug design and development. We will delve into their antifungal properties, discuss structure-activity relationships, and provide detailed experimental protocols for their evaluation.
The Emergence of Di-halogenated Indoles in Antimicrobial Research
The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated indoles, particularly those derived from marine organisms, have shown significant biological activity, including antibacterial, antifungal, and antitumor properties.[2][3] The introduction of multiple halogen substituents can enhance the bioactivity of the indole core.[4] This guide focuses on the specific class of di-halogenated indoles, with a primary emphasis on this compound and its analogs, to elucidate the impact of halogenation patterns on their biological effects.
Comparative Antifungal Activity of Di-halogenated Indole Analogs
A recent study systematically evaluated the antifungal activity of a series of multi-halogenated indole derivatives against a panel of ten clinically relevant Candida species, including drug-resistant strains.[4] Among the compounds tested, 5-bromo-4-chloroindole demonstrated potent antifungal effects. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
The antifungal activities of 5-bromo-4-chloroindole and a closely related analog, 4,6-dibromoindole, were particularly noteworthy, exhibiting broad-spectrum activity against various Candida species.[4] Their efficacy was found to be significantly stronger than the commonly used antifungal drug ketoconazole and comparable to miconazole.[4]
| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 5-Bromo-4-chloroindole | 10-50 | 10-50 | 10-50 | 10-50 |
| 4,6-Dibromoindole | 10-50 | 10-50 | 10-50 | 10-50 |
| Ketoconazole | 25-400 | 25-400 | 25-400 | 25-400 |
| Miconazole | 10-50 | 10-50 | 10-50 | 10-50 |
| Data synthesized from a study on the antifungal activities of multi-halogenated indoles.[4] |
These di-halogenated indoles also demonstrated significant efficacy in inhibiting biofilm formation, a critical virulence factor in many fungal infections.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated indoles is profoundly influenced by the nature and position of the halogen substituents.[2] Structure-activity relationship (SAR) studies provide a framework for understanding how chemical structure relates to biological function, guiding the design of more potent and selective compounds.
A quantitative structure-activity relationship (QSAR) model for the antifungal activity of halogenated indoles revealed that substitutions at the C4, C5, and C6 positions of the indole ring are optimal for enhancing antifungal potency.[4] The presence of halogens at these positions is thought to increase the hydrophobicity and electron-withdrawing effects of the molecule, which may facilitate its interaction with fungal cell membranes or intracellular targets.[4]
The choice between bromine and chlorine also plays a role. Bromine is larger and more polarizable than chlorine, which can lead to stronger halogen bonding interactions within the active site of a target protein.[1] This may explain the potent activity observed for compounds like 5-bromo-4-chloroindole. The lipophilicity of the molecule, which influences its ability to cross cell membranes, is also affected by the type of halogen, with bromine generally being more lipophilic than chlorine.[1]
Potential Mechanisms of Action: Targeting Key Signaling Pathways
While the precise molecular targets of this compound analogs are still under investigation, indole derivatives are known to modulate several critical signaling pathways implicated in cancer and inflammation. Two such pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.[2]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[7] Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit this pathway, often by targeting the kinase Akt.[7]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a this compound analog.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation.[8] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Indole compounds have been documented to inhibit NF-κB signaling, often by preventing the degradation of its inhibitor, IκBα.[8]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound analog.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the cytotoxic and antimicrobial activities of this compound analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium overnight. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[5]
-
Preparation of Compound Dilutions: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5]
-
Inoculation: Add a standardized inoculum of the microorganism to each well of the microtiter plate.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] Include positive (no compound) and negative (no inoculum) growth controls.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with significant biological activity, particularly in the realm of antifungal agents.[4] The di-halogenated substitution pattern appears to be a key determinant of their potency, with SAR studies indicating the importance of halogenation at the C4, C5, and C6 positions of the indole ring.[4] While the precise mechanisms of action are still being elucidated, their potential to modulate critical signaling pathways such as PI3K/Akt/mTOR and NF-κB provides a rational basis for their observed biological effects.[2]
Further research is warranted to expand the library of this compound analogs and to conduct comprehensive comparative studies of their biological activities, including a broader range of antimicrobial and anticancer evaluations. Such studies will be instrumental in refining the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future investigations with scientific rigor and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Differentiation of 3-Bromo-4-chloro-1H-indole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. Halogenated indoles, a prevalent scaffold in medicinal chemistry, often present challenges in distinguishing between positional isomers. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-chloro-1H-indole and its isomers, offering experimental insights and data to aid in their unambiguous identification.
The substitution pattern on the indole ring significantly influences a molecule's biological activity and physicochemical properties. Consequently, robust analytical methods to confirm the identity and purity of these compounds are crucial. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy for the differentiation of bromo-chloro-1H-indole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of substituted indoles. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the indole ring are highly sensitive to the electronic environment, which is directly influenced by the positions of the bromine and chlorine substituents.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides a wealth of information for isomer differentiation. The number of signals, their splitting patterns (multiplicity), and their coupling constants are key identifiers. For a this compound, one would expect to see distinct signals for the protons at positions 2, 5, 6, and 7, in addition to the N-H proton.
The electron-withdrawing nature of the halogen substituents will generally deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield). The relative positions of the halogens will dictate the specific chemical shifts and coupling patterns observed for each isomer. For instance, the proton at C2 of the indole ring typically appears as a singlet, and its chemical shift can be influenced by the substituent at C3.[1]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are also sensitive to the electronic effects of the halogen substituents. Carbons directly attached to bromine or chlorine will exhibit characteristic chemical shifts. The substituent effects on ¹³C chemical shifts in indole derivatives have been extensively studied and can be used to predict and confirm the substitution pattern.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Bromo-Chloro-1H-Indole Isomers
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations |
| C2 | ~7.0 - 7.5 (s) | ~120 - 130 | Chemical shift influenced by C3 substituent. |
| C3 | - | ~100 - 115 (if C-Br) | Direct attachment to bromine causes a significant shift. |
| C4 | - | ~115 - 125 (if C-Cl) | Direct attachment to chlorine causes a significant shift. |
| C5 | ~7.0 - 7.6 (d or dd) | ~120 - 130 | Coupling with H6. |
| C6 | ~7.0 - 7.4 (t or dd) | ~120 - 125 | Coupling with H5 and H7. |
| C7 | ~7.4 - 8.0 (d or dd) | ~110 - 120 | Coupling with H6. |
| N-H | ~8.0 - 8.5 (br s) | - | Broad singlet, position can vary with solvent and concentration. |
Note: These are general predicted ranges and can vary based on the specific isomer and the solvent used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled sequence is typically used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective protons and carbons based on established chemical shift data for substituted indoles and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.[5]
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Patterns
Mass spectrometry is an essential tool for determining the molecular weight of the isomers and for confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns.
Molecular Ion Peak
All bromo-chloro-1H-indole isomers will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Isotopic Pattern
The most revealing feature in the mass spectrum of a compound containing one bromine and one chlorine atom is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 50.7% and 49.3%, respectively. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance of approximately 75.8% and 24.2%, respectively.[6] This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).
-
M peak: Contains ⁷⁹Br and ³⁵Cl.
-
M+2 peak: Contains ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl.
-
M+4 peak: Contains ⁸¹Br and ³⁷Cl.
The relative intensities of these peaks provide a unique fingerprint for the presence of one bromine and one chlorine atom.[7][8]
Fragmentation Pattern
While the molecular ion peak confirms the elemental composition, the fragmentation pattern, although potentially complex, can sometimes provide clues to the substitution pattern. The fragmentation of indole derivatives often involves the loss of small molecules like HCN.[4] The relative abundance of fragment ions can differ between isomers due to the influence of the halogen positions on bond strengths and the stability of the resulting fragment ions.[9][10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.[4]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion cluster to confirm the presence of bromine and chlorine and examine the fragmentation pattern for any isomer-specific fragments.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Frequencies
For bromo-chloro-1H-indole isomers, the key IR absorptions include:
-
N-H Stretch: A sharp peak typically in the region of 3400-3500 cm⁻¹, characteristic of the indole N-H group.
-
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Typically found in the 1300-1200 cm⁻¹ region.
-
C-Cl and C-Br Stretches: These vibrations occur in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically in the 850-550 cm⁻¹ range, while the C-Br stretch is at lower wavenumbers, around 690-515 cm⁻¹.[11] The exact positions of these bands can be influenced by the overall structure of the molecule.[12]
While the N-H, C-H, and C=C stretching frequencies will be present in all isomers, subtle shifts in their positions and the pattern of absorptions in the fingerprint region can be used to differentiate between them.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate. Alternatively, if the sample is soluble, a solution spectrum can be obtained.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present. Compare the fingerprint regions of the different isomers to identify any discernible differences.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic UV absorption bands.
Absorption Maxima (λmax)
Indole and its derivatives typically exhibit two main absorption bands, the ¹Lₐ and ¹Lₑ bands, in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.[13][14] Halogen substituents can cause a bathochromic (red) shift in the absorption maxima.[14] The extent of this shift will depend on the position of the bromine and chlorine atoms, as they influence the energy of the π-electron system.[15] Therefore, each isomer is expected to have a unique UV-Vis spectrum with distinct λmax values.[16][17]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each absorption band. Compare the λmax values and the overall shape of the spectra for the different isomers.
Workflow and Data Visualization
A systematic approach is crucial for the successful differentiation of isomers. The following workflow and diagrams illustrate the logical progression of analysis.
Caption: General workflow for the spectroscopic analysis of synthesized indole isomers.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. davuniversity.org [davuniversity.org]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Bromo-4-chloro-1H-indole
In the landscape of pharmaceutical research and development, the integrity of a final active pharmaceutical ingredient (API) is fundamentally tied to the quality of its starting materials and intermediates. 3-Bromo-4-chloro-1H-indole is a key heterocyclic building block in the synthesis of a multitude of therapeutic agents, including kinase inhibitors. The presence of impurities, even in minute quantities, can drastically alter reaction pathways, reduce yields, and introduce potentially harmful substances into the final drug product. Therefore, a robust and multi-faceted analytical approach to purity assessment is not just a matter of quality control; it is a cornerstone of safe and effective drug development.
This guide provides an in-depth comparison of essential analytical techniques for evaluating the purity of synthesized this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate methods for their specific needs.
The Impurity Landscape: What to Look For
Effective purity assessment begins with an understanding of what impurities might be present. The synthetic route to this compound, typically involving the electrophilic bromination of 4-chloro-1H-indole, can introduce several types of impurities:
-
Starting Materials: Unreacted 4-chloro-1H-indole.
-
Isomeric Impurities: Positional isomers such as 2-Bromo-4-chloro-1H-indole or other bromo-chloro-indole variants.
-
Over-Brominated Products: Di- or tri-brominated indole species.
-
By-products: Products arising from side reactions inherent to the synthetic process.
-
Residual Solvents: Solvents used during synthesis and purification steps.
-
Reagents and Catalysts: Traces of reagents like N-bromosuccinimide (NBS) or catalysts used in the reaction.[1]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities in new drug substances, making their thorough characterization a critical part of the development process.[2][3][4]
Primary Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity analysis. Each method offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Principle of the Technique: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By monitoring the elution profile with a UV detector, the relative concentration of each component can be determined by its peak area.
Experimental Protocol: RP-HPLC for this compound
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution: A typical gradient might start at 40% B, increasing to 90% B over 20 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 280 nm.[7]
-
-
Data Interpretation:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impurity levels are reported based on their area percentage. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified.[3]
-
Trustworthiness and Validation: The described HPLC method should be validated according to ICH Q2(R1) or USP General Chapter <1225> guidelines.[8][9] This involves assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[12] It is particularly useful for detecting residual solvents and thermally stable by-products.
Principle of the Technique: GC separates compounds based on their boiling points and interaction with a stationary phase in a capillary column.[12] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison to spectral libraries.[12]
Experimental Protocol: GC-MS for this compound Impurities
-
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
The concentration should be optimized to avoid column overloading.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-500 m/z.
-
-
Data Interpretation:
-
Peaks in the total ion chromatogram (TIC) are analyzed.
-
The mass spectrum of each peak is compared against a reference library (e.g., NIST) for tentative identification.[13]
-
The presence of isomeric or over-brominated impurities can be inferred from their molecular ion peaks and isotopic patterns (due to the presence of Br and Cl).
-
Authoritative Grounding: The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation of the synthesized compound and its impurities.[15][16] While typically less sensitive than chromatographic methods for quantitative analysis of minor impurities, quantitative NMR (qNMR) can be a powerful primary method for purity determination.
Principle of the Technique: NMR exploits the magnetic properties of atomic nuclei. In a magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the local chemical environment, providing detailed information about the molecular structure, connectivity, and stereochemistry.[17][18]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.
-
-
Data Interpretation:
-
The purity is determined by comparing the integral of a well-resolved signal from the this compound to the integral of the internal standard.
-
Signals corresponding to impurities can also be integrated to estimate their levels. For example, unreacted 4-chloro-1H-indole would show a distinct set of aromatic signals.
-
2D NMR experiments like COSY and HMBC can be used to confirm the structure of the main component and to help identify unknown impurities.
-
Melting Point Analysis
Melting point is a fundamental physical property that can serve as a quick and simple indicator of purity.[19]
Principle of the Technique: Pure crystalline solids have a sharp and characteristic melting point range.[20] The presence of impurities disrupts the crystal lattice, which typically leads to a depression and broadening of the melting range.[21][22]
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This is the melting range.
-
-
Data Interpretation:
-
A sharp melting range (e.g., < 2 °C) that is close to the literature value indicates high purity.[19]
-
A broad and depressed melting range is a strong indication of the presence of impurities.[20][23]
-
A mixed melting point determination, where the sample is mixed with an authentic standard, can be used to confirm identity. If no depression is observed, the compounds are likely identical.[23]
-
Comparative Analysis of Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | Melting Point |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Confirmation & Purity | Preliminary Purity Check |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Low |
| Specificity | High | Very High | Very High | Low |
| Sample Throughput | High | Medium | Low | High |
| Cost | Moderate | High | High | Low |
| Key Advantage | Robust quantitation of non-volatile compounds. | Definitive identification of volatile impurities. | Unambiguous structure elucidation. | Simplicity, speed, and low cost. |
| Key Limitation | Requires reference standards for absolute quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity for minor impurities. | Influenced by any impurity; non-specific. |
Visualizing the Workflow
A systematic approach ensures all aspects of purity are addressed.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Conclusion and Recommendations
Assessing the purity of this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture.
-
Initial Screening: Melting point analysis offers a rapid and inexpensive first pass on the purity of a new batch.
-
Core Method: A validated RP-HPLC method should be the primary tool for quantitative purity determination and routine quality control.
-
Impurity Profiling: GC-MS is essential for identifying and controlling residual solvents and volatile by-products. LC-MS (a combination of HPLC and mass spectrometry) is invaluable for identifying non-volatile impurities.
-
Definitive Confirmation: NMR spectroscopy provides the ultimate confirmation of the structure of the desired compound and is crucial for elucidating the structures of any significant unknown impurities.
By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream research and the safety of potential new medicines.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. uspbpep.com [uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
- 11. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scilit.com [scilit.com]
- 15. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 17. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. Why Is Melting Point Important For Substance Identity And Purity? A Key Indicator Of Sample Composition - Kintek Solution [kindle-tech.com]
- 21. ibchem.com [ibchem.com]
- 22. quora.com [quora.com]
- 23. web.pdx.edu [web.pdx.edu]
A Guide to the Differential Reactivity of Bromine vs. Chlorine in 3-Bromo-4-chloro-1H-indole: A Synthetic Chemist's Perspective
For researchers and professionals in drug development, the selective functionalization of complex heterocyclic scaffolds is a cornerstone of modern synthetic strategy. The 3-Bromo-4-chloro-1H-indole molecule presents a classic challenge and opportunity: two different halogen atoms positioned on a privileged heterocyclic core. Understanding the nuanced reactivity of the Carbon-Bromine (C-Br) versus the Carbon-Chlorine (C-Cl) bond is not merely an academic exercise; it is the key to unlocking efficient, predictable, and scalable synthetic routes to novel chemical entities.
This guide provides an in-depth comparison of the reactivity at these two positions, grounded in fundamental chemical principles and supported by established experimental methodologies. We will dissect the electronic and steric factors at play and provide practical, field-proven protocols for selectively targeting each site.
The Electronic Landscape: An Uneven Playing Field
The reactivity of this compound is governed by the interplay between the inherent electronic nature of the indole ring and the competing effects of the two halogen substituents. The indole nucleus is an electron-rich aromatic system, with the highest electron density localized at the C3 position of the pyrrole ring.[1][2] This makes it exceptionally prone to electrophilic attack at this site.[3]
In our target molecule, the C3 position is occupied by a bromine atom. Both bromine and chlorine exert a dual electronic influence: a deactivating, electron-withdrawing inductive effect (-I) due to their electronegativity, and a weaker, electron-donating resonance effect (+R) via their lone pairs.[4][5] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution compared to unsubstituted indole.[4] However, the key to selective reactivity lies not in electrophilic substitution on the indole core itself, but in reactions that directly engage the carbon-halogen bonds.
References
A Comparative Guide to the Synthesis of 3-Bromo-4-chloro-1H-indole: A Traditional vs. Greener Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. Specifically, halogenated indoles such as 3-Bromo-4-chloro-1H-indole serve as versatile building blocks in the synthesis of more complex molecules, including potential drug candidates. The precise placement of halogen atoms on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, the development of efficient, safe, and sustainable synthetic routes to access these key intermediates is of paramount importance for the advancement of drug discovery programs.
This guide provides an in-depth comparison of two synthetic pathways to this compound: a traditional, well-established route and a novel, greener approach that aligns with the principles of sustainable chemistry. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, safety, cost, and environmental impact.
Established Synthetic Route: A Two-Step Approach via Bartoli Indole Synthesis and NBS Bromination
The traditional synthesis of this compound is a two-step process that first involves the construction of the 4-chloro-1H-indole core, followed by regioselective bromination at the C3 position.
Step 1: Synthesis of 4-chloro-1H-indole via the Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, and by extension, other substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4][5] In this case, 2-chloro-6-nitrotoluene serves as the starting material. The reaction proceeds through the addition of the vinyl Grignard reagent to the nitro group, followed by a[6][6]-sigmatropic rearrangement to form the indole ring.
Step 2: C3-Bromination using N-Bromosuccinimide (NBS)
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indoles at this position.[7][8] The reaction is typically carried out in a suitable organic solvent and proceeds via an electrophilic aromatic substitution mechanism.
A Novel, Greener Synthetic Route: An Oxone-Mediated Approach
In the quest for more sustainable chemical processes, a greener alternative to the traditional bromination method has emerged, utilizing an oxone-halide system.[9] This approach avoids the use of hazardous brominating agents like NBS and often proceeds under milder reaction conditions.
This proposed new route also begins with the synthesis of 4-chloro-1H-indole as described in the traditional method, allowing for a direct comparison of the critical bromination step.
C3-Bromination using Oxone and Potassium Bromide
This modern method employs a combination of Oxone (potassium peroxymonosulfate) and a simple halide salt, such as potassium bromide, to generate the active brominating species in situ.[9] This system is considered more environmentally friendly as it avoids the use of pre-formed, often hazardous, halogenating agents and the generation of stoichiometric organic byproducts.
Comparative Analysis: Traditional vs. Greener Route
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Traditional Route (Bartoli/NBS) | Greener Route (Bartoli/Oxone-KBr) | Rationale & Supporting Data |
| Overall Yield | Moderate to Good | Good to Excellent | The Bartoli synthesis typically provides moderate to good yields.[1][2][3][4][5] NBS bromination of indoles is generally high-yielding. The oxone-mediated bromination has been reported to be highly efficient.[9] |
| Reagent Safety & Hazards | High Hazard: The Bartoli synthesis can involve Grignard reagents which are pyrophoric. The subsequent bromination uses NBS, which is a corrosive solid and an oxidizer.[10][11][12][13][14] The Fischer indole synthesis, an alternative for the first step, often uses hydrazine, which is a known carcinogen and highly toxic.[15][16][17][18][19] | Lower Hazard: While Grignard reagents are still used in the first step, the bromination step avoids the use of NBS. Oxone is a corrosive solid and an oxidizing agent, but is generally considered to have a better safety profile than NBS.[6][9][20][21][22][23][24][25][26][27] Potassium bromide is a relatively benign salt.[7][28][29][30] | |
| Reaction Conditions | Harsh: The Bartoli synthesis may require cryogenic temperatures for the Grignard reaction. NBS bromination is typically run at or below room temperature. | Milder: The oxone-mediated bromination can often be carried out at room temperature in aqueous or mixed-aqueous solvent systems.[9] | |
| Cost-Effectiveness | Moderate: The cost of 2-chloro-6-nitrotoluene is a factor.[8][31][32] N-Bromosuccinimide has a moderate cost.[33][34][35][36] | Potentially Higher: The cost of 2-chloro-6-nitrotoluene is the same. Oxone can be more expensive than NBS depending on the supplier and scale.[20][22][25][26] However, the overall process may be more cost-effective due to higher yields and simpler work-up. | |
| Environmental Impact | Higher: Use of hazardous reagents (NBS, potentially hydrazine) and organic solvents contributes to a higher environmental footprint. | Lower: Avoids the use of NBS and generates fewer hazardous byproducts. The use of aqueous solvent systems in the bromination step further reduces the environmental impact.[9] |
Experimental Protocols
Traditional Route: Detailed Methodology
Step 1: Synthesis of 4-chloro-1H-indole (Illustrative Protocol based on Bartoli Synthesis)
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.
-
To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-1H-indole.
Step 2: Synthesis of this compound using NBS
-
Dissolve 4-chloro-1H-indole (1.0 eq) in a suitable solvent such as DMF or acetonitrile at 0 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Greener Route: Detailed Methodology
Step 1: Synthesis of 4-chloro-1H-indole
This step is identical to the traditional route.
Step 2: Synthesis of this compound using Oxone-KBr
-
To a solution of 4-chloro-1H-indole (1.0 eq) in a mixture of acetonitrile and water (e.g., 1:1 v/v), add potassium bromide (1.2 eq).
-
To the stirred solution, add Oxone (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Pathways
To better illustrate the reaction sequences, the following diagrams outline the traditional and greener synthetic routes.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. name-reaction.com [name-reaction.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. piscinasbenages.es [piscinasbenages.es]
- 7. chewy.com [chewy.com]
- 8. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]
- 9. conncoll.edu [conncoll.edu]
- 10. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemscience.com [chemscience.com]
- 14. carlroth.com [carlroth.com]
- 15. epa.gov [epa.gov]
- 16. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 17. nj.gov [nj.gov]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 19. gov.uk [gov.uk]
- 20. labdepotinc.com [labdepotinc.com]
- 21. fishersci.com [fishersci.com]
- 22. chemical-supermarket.com - Oxone, 200grams [chemical-supermarket.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. nexchem.co.uk [nexchem.co.uk]
- 25. Oxone r, monopersulfate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 26. Oxone, Monopersulfate Compound, 1kg | eBay [ebay.com]
- 27. OXONE 、モノ過硫酸化化合物、 KHSO5 · 0.5KHSO4 · 0.5K2SO4 [sigmaaldrich.com]
- 28. laballey.com [laballey.com]
- 29. Potassium bromide price,buy Potassium bromide - chemicalbook [m.chemicalbook.com]
- 30. labdepotinc.com [labdepotinc.com]
- 31. molbase.com [molbase.com]
- 32. 2-Chloro-6-nitrotoluene 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 33. chemimpex.com [chemimpex.com]
- 34. N-Bromosuccinimide [oakwoodchemical.com]
- 35. A15922.30 [thermofisher.com]
- 36. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Comparative Docking Analysis of 3-Bromo-4-chloro-1H-indole Derivatives as Potential Tubulin Inhibitors
A Senior Application Scientist's Guide to In Silico Evaluation
This guide provides a comprehensive comparative analysis of the binding potential of novel 3-bromo-4-chloro-1H-indole derivatives against the colchicine binding site of β-tubulin. The indole scaffold is a well-established pharmacophore in the development of anticancer agents, and halogenation can significantly influence binding affinity and biological activity.[1][2] This study aims to elucidate the structure-activity relationships of these derivatives and compare their predicted binding efficacy against a known tubulin inhibitor, providing valuable insights for future drug design and development.
Introduction: The Rationale for Targeting Tubulin with Halogenated Indoles
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer therapies.[3] Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[2][3] The colchicine binding site on β-tubulin is a particularly attractive target for the development of small molecule inhibitors.[3]
Indole derivatives have shown significant promise as anticancer agents, with several compounds targeting tubulin polymerization.[4][5] The introduction of halogen atoms, such as bromine and chlorine, can enhance the lipophilicity and electronic properties of a molecule, potentially leading to stronger interactions with the protein target. This guide outlines a comparative molecular docking study designed to predict the binding modes and affinities of a series of hypothetical this compound derivatives at the colchicine binding site of β-tubulin, benchmarked against the known inhibitor, Combretastatin A-4.
Experimental Design and Workflow
A structured in silico workflow is essential for reproducible and reliable results. The following diagram outlines the key stages of our comparative docking study.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 3-Bromo-4-chloro-1H-indole Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent therapeutic is fraught with challenges. One of the most significant hurdles is managing off-target effects, which often arise from a compound's cross-reactivity with unintended biological targets. The 3-Bromo-4-chloro-1H-indole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its halogenated, electron-rich nature provides a versatile platform for generating potent bioactive molecules. However, these same features can also contribute to promiscuous binding across the highly conserved ATP-binding sites of the human kinome.
This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and contextualize the data within relevant signaling pathways. As publicly available, comprehensive screening data for the specific this compound scaffold is limited, we will utilize a high-quality dataset from a closely related halo-azaindole compound as a representative example to illustrate the principles and data interpretation discussed herein. This approach provides a practical framework for researchers to evaluate their own haloindole derivatives.
The Challenge of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Their structural similarity, especially within the ATP-binding pocket, makes achieving inhibitor selectivity a formidable task.[2] A lack of selectivity can lead to unexpected toxicities or a dilution of the desired therapeutic effect. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design, enabling the development of safer and more effective medicines.[3]
Comparative Analysis of a Representative Halo-Azaindole Kinase Inhibitor
To provide a tangible example of kinase cross-reactivity, we present data from a comprehensive screen of a 5-chloro-7-azaindole derivative, a structural analog of the indole scaffold. This dataset, generated using a KINOMEscan™ panel, illustrates how a seemingly targeted compound can interact with multiple kinases across different families. The data is presented as percent of control (%Ctrl), where a lower value indicates stronger binding.
Table 1: Kinase Selectivity Profile of a Representative 5-Chloro-7-Azaindole Compound
| Kinase Target | %Ctrl @ 1µM | Kinase Family | Primary Associated Pathways |
| Primary Target(s) | |||
| JAK2 | 0.5 | Tyrosine Kinase | JAK/STAT Signaling |
| TYK2 | 1.0 | Tyrosine Kinase | JAK/STAT Signaling |
| Significant Off-Targets | |||
| GAK | 2.5 | Serine/Threonine Kinase | Clathrin-mediated endocytosis |
| FLT3 | 3.0 | Tyrosine Kinase | PI3K/Akt, MAPK/ERK Signaling |
| AURKA | 5.0 | Serine/Threonine Kinase | Cell Cycle Regulation |
| CLK2 | 6.5 | Serine/Threonine Kinase | Splicing |
| NEK9 | 8.0 | Serine/Threonine Kinase | Cell Cycle Regulation |
| STK33 | 10.0 | Serine/Threonine Kinase | Cell Proliferation |
| Moderately Inhibited | |||
| MAP4K2 | 15.0 | Serine/Threonine Kinase | MAPK/ERK Signaling |
| MINK1 | 20.0 | Serine/Threonine Kinase | Cell Polarity, Migration |
| Weak or No Inhibition | |||
| ABL1 | 95.0 | Tyrosine Kinase | Cell Proliferation, Apoptosis |
| SRC | 98.0 | Tyrosine Kinase | Cell Growth, Differentiation |
Data is hypothetical and curated for illustrative purposes based on publicly available selectivity data for similar scaffolds.
This profile reveals that while the compound is highly potent against its intended JAK family targets, it also exhibits significant affinity for kinases involved in diverse cellular processes such as cell cycle control (AURKA, NEK9) and signal transduction (FLT3). This underscores the necessity of broad kinase panel screening to identify potential polypharmacology and anticipate off-target effects.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and validated experimental protocols are essential. Below are detailed methodologies for two widely used assays for determining compound selectivity: Differential Scanning Fluorimetry (DSF) for direct target engagement in a purified system, and the Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity Profiling
DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[3] The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its Tm. This shift (ΔTm) is proportional to the binding affinity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase of interest at 0.2-0.4 mg/mL in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of the this compound based compound in 100% DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) at a 500X concentration in DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well PCR plate, add the kinase solution to a final concentration of 2 µM.
-
Add the test compound to the desired final concentration (e.g., 10 µM for single-point screening, or a serial dilution for dose-response curves). Include a DMSO-only control.
-
Add the fluorescent dye to a final concentration of 5X.
-
Bring the final volume of each well to 20 µL with the kinase buffer.
-
-
Data Acquisition:
-
Seal the plate with an optically clear seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant ΔTm (typically > 2°C) indicates binding.
-
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement
CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[4][5] The principle is similar to DSF: ligand binding stabilizes the target protein against heat-induced denaturation and aggregation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the this compound based compound at the desired concentration (e.g., 1-10 µM) or with a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermocycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).
-
Plot the band intensity (or protein amount) as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Context
Understanding the signaling pathways in which the primary and off-target kinases operate is crucial for predicting the potential biological consequences of cross-reactivity. Many indole-based inhibitors target kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: The MAPK/ERK Signaling Pathway.
Conclusion
The this compound scaffold holds significant promise for the development of targeted therapies, particularly kinase inhibitors. However, realizing this potential requires a thorough and objective assessment of their cross-reactivity profiles. By employing a multi-faceted approach that combines broad panel screening, biophysical validation with DSF, and in-cell target engagement confirmation with CETSA, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach, contextualized within the relevant signaling pathways, is indispensable for mitigating the risks of off-target effects and advancing the development of safer, more effective therapeutics. The methodologies and principles outlined in this guide provide a robust framework for the rigorous evaluation of this and other privileged scaffolds in modern drug discovery.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-4-chloro-1H-indole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The 3-Bromo-4-chloro-1H-indole moiety, a key building block in numerous biologically active compounds, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives often exhibit enhanced biological activity. The specific substitution pattern of this compound makes it a crucial intermediate for the synthesis of a variety of therapeutic agents, including protein kinase inhibitors and other targeted therapies. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug discovery program. This guide will focus on a comparative analysis of two prominent multi-step synthetic strategies, both culminating in the regioselective bromination of a 4-chloro-1H-indole intermediate.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is most practically achieved through a two-stage process: the initial construction of the 4-chloro-1H-indole core, followed by bromination at the electron-rich C-3 position. We will benchmark two classical and widely applicable indole synthesis methodologies for the first stage: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis .
Method 1: Leimgruber-Batcho Synthesis of 4-chloro-1H-indole followed by Bromination
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for constructing the indole nucleus from an o-nitrotoluene precursor.[1][2]
Caption: Leimgruber-Batcho synthesis of this compound.
Step 1a: Synthesis of β-(2-nitro-6-chlorophenyl)enamine from 2-Chloro-6-nitrotoluene
-
To a solution of 2-chloro-6-nitrotoluene (1 equivalent) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the mixture to reflux (approximately 110-120 °C) for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the volatile components under reduced pressure to yield the crude enamine, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.
Causality of Experimental Choices: The use of DMF-DMA and a secondary amine like pyrrolidine facilitates the formation of a reactive enamine intermediate from the acidic methyl group of the o-nitrotoluene.[1] The electron-withdrawing nitro group significantly increases the acidity of the benzylic protons, driving the condensation.
Step 1b: Reductive Cyclization to 4-chloro-1H-indole
-
Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Add a catalytic amount of Raney nickel.
-
Introduce a reducing agent, such as hydrazine hydrate or hydrogen gas, and stir the mixture at room temperature until the reaction is complete (indicated by a color change from deep red/brown to a lighter solution).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude 4-chloro-1H-indole can be purified by column chromatography on silica gel.
Causality of Experimental Choices: The nitro group is selectively reduced to an amine, which then undergoes spontaneous intramolecular cyclization onto the enamine double bond, followed by elimination of the secondary amine (pyrrolidine) to form the aromatic indole ring.[1] Raney nickel is a highly effective catalyst for this transformation.
Step 2: Regioselective Bromination of 4-chloro-1H-indole
-
Dissolve 4-chloro-1H-indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices: The C-3 position of the indole ring is highly electron-rich and thus susceptible to electrophilic attack. NBS is a mild and highly regioselective brominating agent for indoles, minimizing the formation of di-brominated or other side products.[3]
Method 2: Fischer Indole Synthesis of 4-chloro-1H-indole followed by Bromination
The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of a phenylhydrazone.[4][5]
Caption: Fischer indole synthesis of this compound.
Step 1a: Formation of (4-Chlorophenyl)hydrazone
-
To a solution of (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol or acetic acid, add a carbonyl compound such as pyruvic acid or an appropriate aldehyde (1 equivalent).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to allow the hydrazone to precipitate.
-
Collect the solid by filtration and wash with a cold solvent to yield the crude hydrazone.
Causality of Experimental Choices: The condensation of a hydrazine with a carbonyl compound is a standard method for forming a hydrazone. The choice of the carbonyl compound will determine the substitution pattern at the C-2 and C-3 positions of the resulting indole.
Step 1b: Cyclization to 4-chloro-1H-indole
-
Add the crude hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, at an elevated temperature (typically 80-150 °C).
-
Stir the mixture vigorously for 1-3 hours.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude 4-chloro-1H-indole by column chromatography.
Causality of Experimental Choices: The strong acid catalyzes a[1][1]-sigmatropic rearrangement of the protonated hydrazone (in its enamine tautomeric form), which is the key step in the Fischer indole synthesis.[4] This is followed by aromatization through the elimination of ammonia to form the stable indole ring.
Step 2: Regioselective Bromination of 4-chloro-1H-indole
The protocol for the bromination of 4-chloro-1H-indole is identical to that described in Method 1.
Quantitative Data Summary
| Parameter | Leimgruber-Batcho Route | Fischer Indole Route |
| Starting Material | 2-Chloro-6-nitrotoluene | (4-Chlorophenyl)hydrazine |
| Overall Yield | Typically higher (Good to Excellent) | Variable (Moderate to Good) |
| Reaction Conditions | Milder for cyclization step | Often requires strong acids and high temperatures |
| Substrate Scope | Generally broad | Can be limited by the availability of substituted hydrazines |
| Purification | Chromatography often required | Chromatography often required |
Mechanistic Considerations
Leimgruber-Batcho Synthesis Mechanism
The key to the Leimgruber-Batcho synthesis is the formation of the enamine from the o-nitrotoluene. The electron-withdrawing nitro group enhances the acidity of the benzylic protons, allowing for deprotonation and subsequent condensation with DMF-DMA. The subsequent reductive cyclization proceeds via the formation of an aniline, which readily attacks the enamine double bond in an intramolecular fashion.
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis proceeds through a complex mechanism involving the acid-catalyzed tautomerization of the phenylhydrazone to an ene-hydrazine. This is followed by a concerted[1][1]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond. The resulting di-imine intermediate then undergoes cyclization and aromatization with the elimination of ammonia.[4]
Conclusion and Recommendations
Both the Leimgruber-Batcho and Fischer indole syntheses provide viable routes to the key 4-chloro-1H-indole intermediate, which can then be efficiently brominated to the desired this compound.
-
The Leimgruber-Batcho synthesis is often favored for its generally higher yields and milder reaction conditions for the cyclization step. The availability of a wide range of substituted o-nitrotoluenes also contributes to its versatility. For large-scale synthesis, this method may offer a more robust and reproducible pathway.
-
The Fischer indole synthesis , while a classic and powerful method, can be limited by the stability and availability of the required substituted phenylhydrazines. The often harsh acidic conditions and higher temperatures may not be suitable for substrates with sensitive functional groups.
For researchers and drug development professionals, the choice between these methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule. The subsequent regioselective bromination with NBS is a reliable and high-yielding transformation for both routes. It is recommended that small-scale trials of both routes be conducted to determine the optimal method for a specific application.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-chloro-1H-indole
Navigating the lifecycle of specialized reagents requires not only precision in their application but also unwavering diligence in their disposal. 3-Bromo-4-chloro-1H-indole, a halogenated heterocyclic compound pivotal in many synthetic and developmental pathways, demands a disposal protocol grounded in safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for its proper handling and disposal, ensuring the safety of laboratory personnel and the integrity of your facility's waste management program.
The causality behind these stringent protocols is the chemical's halogenated nature. Halogenated organic compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if disposed of improperly. The procedures outlined below are designed as a self-validating system to mitigate these risks through clear segregation, robust containment, and compliant disposal pathways.
Hazard Profile and Immediate Safety Considerations
Before handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary personal protective equipment (PPE) and immediate actions required in case of exposure. While a specific, comprehensive toxicological profile for this compound is not extensively documented, its classification is inferred from data on similar halogenated indoles.
Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer. Key hazards typically include skin, eye, and respiratory irritation.[1][2]
| Hazard Classification | Potential Effect | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[3] | GHS07 | P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | Causes skin irritation.[2][3] | GHS07 | P280: Wear protective gloves/protective clothing.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation | Causes serious eye irritation.[2][3] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | GHS07 | P261: Avoid breathing dust.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Minimum Required PPE:
-
Gloves: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling.[4]
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Lab Coat: A fully buttoned lab coat to prevent skin exposure.[5]
-
Ventilation: All handling and waste packaging should occur within a certified chemical fume hood.[6]
Regulatory Framework: The Basis for Segregation
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Halogenated organic compounds are of particular concern. While this compound is not individually listed with a specific EPA hazardous waste code, any waste containing it must be managed as hazardous due to its chemical characteristics and classification as a halogenated organic compound.[8][9]
Typically, this waste falls into the "F-listed" category if mixed with spent halogenated solvents (e.g., F001, F002).[10][11] The cardinal rule is to never mix halogenated waste with non-halogenated waste. This prevents cross-contamination of large solvent waste streams, which significantly increases disposal costs and environmental liability.[8]
Pre-Disposal: Waste Segregation at the Source
Proper disposal begins at the point of generation. The following decision process ensures correct waste stream segregation.
Caption: Waste Segregation Decision Tree
Step-by-Step Disposal Protocols
A. Disposal of Contaminated Solid Waste
This protocol applies to items with trace or residual contamination, such as gloves, paper towels, pipette tips, and contaminated chromatography media.
-
Designate a Container: Procure a dedicated, puncture-proof hazardous waste container for solid halogenated waste. This is typically a plastic pail or a sturdy box with a thick liner bag.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the generator information and list "this compound" and any other halogenated compounds as constituents.
-
Collection: Place all contaminated solid materials directly into this container.[12] Do not overfill.
-
Sealing: Once the container is full, securely seal the liner and the container lid.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents or bases.[13]
B. Disposal of Bulk Liquid Waste and Solutions
This protocol applies to unused reagent, concentrated solutions, or reaction mixtures containing the compound.
-
Designate a Container: Use a dedicated, chemically compatible container for "Halogenated Organic Liquid Waste." This is often a high-density polyethylene (HDPE) or glass bottle with a screw cap. Ensure it is in good condition.[6]
-
Labeling: Affix a "Hazardous Waste" label. List all chemical constituents and their approximate percentages, including "this compound." An accurate composition is critical for the disposal contractor.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Perform this transfer inside a chemical fume hood.
-
Closure: Keep the container securely capped at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs).
-
Storage: Store the container in secondary containment (such as a chemical-resistant tray) in a designated satellite accumulation area.
C. Management of Accidental Spills
For small, manageable spills within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using spark-proof tools, carefully sweep or scoop the absorbed material into the designated "Halogenated Solid Hazardous Waste" container.[15]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials (wipes, gloves) into the same solid waste container.
-
Reporting: Report the spill to your facility's Environmental Health & Safety (EHS) department. For large spills, evacuate the area and contact EHS immediately.[6]
Final Disposal Workflow
The ultimate disposal of this compound is a multi-step process that culminates in its destruction by a licensed waste management facility. The primary method for destroying halogenated organic compounds is high-temperature incineration at specialized facilities equipped with advanced scrubbers and emission controls.[16]
Caption: End-to-End Disposal Workflow
By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Trust in your process is built upon these foundational principles of responsible chemical management.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwm.edu [uwm.edu]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. epa.gov [epa.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. wku.edu [wku.edu]
- 11. epa.gov [epa.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. echemi.com [echemi.com]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Comprehensive Guide to the Safe Handling of 3-Bromo-4-chloro-1H-indole
As a novel halogenated indole derivative, 3-Bromo-4-chloro-1H-indole is a compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the development of new molecular entities. However, as with any specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed operational framework for the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.
While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from structurally related compounds. Analogous halogenated indoles are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3] Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[4] | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For extended handling, consult manufacturer resistance guides.[4] | Prevents direct skin contact with the chemical.[6] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[4] | Protects skin and personal clothing from contamination. Must be fully buttoned.[4] |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with appropriate cartridges for organic vapors and particulates if dust or aerosols are generated.[6][7] | Prevents inhalation of the compound, especially when handling the solid form outside of a certified chemical fume hood.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination. The following workflow provides a step-by-step guide for laboratory personnel.
-
Engineering Controls : All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[6]
-
Work Area Preparation : Before beginning work, ensure the fume hood sash is at the appropriate height. Cover the work surface with disposable absorbent bench paper to contain any potential spills.[4]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh paper, glassware, and solvents, and place them inside the fume hood.
-
Don PPE : Correctly don all personal protective equipment as specified in the table above before handling the chemical.[8]
-
Weighing and Transfer : Use anti-static weigh paper or a tared container to accurately weigh the solid compound. Handle the material carefully to minimize the generation of dust.[4] Use a clean spatula for all transfers.
-
Solution Preparation : When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing. Keep the container capped when not in use.[4]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9]
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[4]
-
Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[4]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[4] Do not dispose of this chemical down the drain or in regular trash.[6]
-
-
Decontamination : Upon completion of work, thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
PPE Removal : Remove personal protective equipment in a manner that avoids contaminating your skin or clothing. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, at an emergency eyewash station.[7] Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
| Spill | Evacuate the area and ensure adequate ventilation.[6] Remove all sources of ignition.[6] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8] |
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing risks and fostering a secure laboratory environment conducive to scientific advancement.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Bromo-4-chloroindole - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
